Oleandomycin
Description
This compound is a macrolide antibiotic, though it is less effective than erythromycin. It is synthesized from strains of Streptomyces antibioticus.
This compound has been reported in Streptomyces cyanogenus, Streptomyces antibioticus, and Streptomyces scabiei with data available.
This compound is a macrolide antibiotic similar to erythromycin with antimicrobial activity. This compound targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Antibiotic macrolide produced by Streptomyces antibioticus.
See also: Erythromycin (related); Sirolimus (related); Tylosin (related) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAKFUAFGMUPI-QESOVKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether | |
| Record name | OLEANDOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, amorphous powder | |
CAS No. |
3922-90-5 | |
| Record name | Oleandomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleandomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleandomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oleandomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEANDOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZQ646136 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLEANDOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Oleandomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the macrolide antibiotic, oleandomycin. Discovered in the mid-20th century, this compound exhibits a unique chemical structure and a mechanism of action centered on the inhibition of bacterial protein synthesis. This document details the history of its discovery, the elucidation of its complex structure, and its antimicrobial profile. Furthermore, it outlines the experimental methodologies employed in its isolation, characterization, and the determination of its mechanism of action. The guide also delves into the genetic and enzymatic pathways of its biosynthesis by Streptomyces antibioticus. Finally, it addresses the historical clinical use of this compound, particularly in the combination drug Sigmamycine, and the mechanisms of bacterial resistance. This comprehensive resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of microbiology, pharmacology, and drug development.
Discovery and History
This compound was first isolated in 1954 by Sobin, English, and Celmer from the fermentation broth of the soil bacterium Streptomyces antibioticus[1]. This discovery occurred during the "golden age" of antibiotic research, a period marked by the systematic screening of microorganisms for novel antimicrobial compounds. The initial reports highlighted its activity primarily against Gram-positive bacteria. The complete chemical structure of this complex macrolide was later elucidated in 1960, revealing a 14-membered lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached[1].
Public interest in this compound grew significantly with the introduction of "Sigmamycine" by Pfizer in 1956. This combination drug, which paired this compound with tetracycline, was marketed for its purported synergistic effects and broad-spectrum activity[1]. However, the claims of synergy were later met with scientific debate.
Antimicrobial Spectrum and Efficacy
This compound is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright[1]. Its antimicrobial activity is predominantly directed against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 0.3 - 3 | [1] |
| Enterococcus faecalis | - | Similar to S. aureus | [2] |
| Bacillus subtilis | - | Similar to S. aureus | [2] |
Mechanism of Action
The antimicrobial activity of this compound stems from its ability to inhibit bacterial protein synthesis. Like other macrolide antibiotics, it targets the 50S subunit of the bacterial ribosome[1].
Ribosomal Binding
This compound binds to the 50S ribosomal subunit, interfering with the process of translation. This binding obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation[1].
Experimental Protocol: Ribosome Binding Assay
Determining the interaction between an antibiotic and the ribosome is crucial for understanding its mechanism of action. A common method is the ribosome binding assay.
Objective: To demonstrate the binding of radiolabeled this compound to the bacterial 50S ribosomal subunit.
Methodology:
-
Preparation of Ribosomes:
-
Bacterial cells (e.g., E. coli or S. aureus) are cultured to mid-log phase.
-
Cells are harvested by centrifugation and lysed.
-
Ribosomes are isolated from the cell lysate by differential centrifugation.
-
70S ribosomes are dissociated into 30S and 50S subunits by dialysis against a low-magnesium buffer.
-
The 50S subunits are purified by sucrose gradient centrifugation.
-
-
Radiolabeling of this compound:
-
This compound is radiolabeled, typically with tritium ([³H]), to allow for detection.
-
-
Binding Reaction:
-
A reaction mixture is prepared containing:
-
Purified 50S ribosomal subunits.
-
Radiolabeled [³H]this compound at various concentrations.
-
Binding buffer (containing appropriate concentrations of ions like Mg²⁺ and K⁺ to maintain ribosomal integrity).
-
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
-
Separation of Bound and Unbound Ligand:
-
The reaction mixture is filtered through a nitrocellulose membrane. Ribosome-ligand complexes are retained on the membrane, while unbound ligand passes through.
-
The membrane is washed with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
The radioactivity retained on the membrane is measured using a scintillation counter.
-
The amount of bound this compound is calculated based on the specific activity of the radiolabeled compound.
-
Binding parameters, such as the dissociation constant (Kd), can be determined by analyzing the binding data at different concentrations.
-
Isolation and Structure Elucidation
The journey from a soil microbe to a purified, characterized antibiotic involves a series of meticulous experimental procedures.
Experimental Protocol: Isolation and Purification of this compound
Objective: To isolate and purify this compound from a culture of Streptomyces antibioticus.
Methodology:
-
Fermentation:
-
A seed culture of Streptomyces antibioticus is prepared in a suitable liquid medium.
-
The seed culture is used to inoculate a larger production fermenter containing a nutrient-rich medium (e.g., soybean meal, glucose, and mineral salts).
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to allow for maximal antibiotic production.
-
-
Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.
-
The pH of the filtrate is adjusted to alkaline to ensure this compound is in its free base form.
-
The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform. The this compound partitions into the organic phase.
-
-
Purification:
-
The organic extract is concentrated under reduced pressure.
-
The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:
-
Silica gel chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents to separate this compound from other metabolites.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed to obtain highly pure this compound.
-
-
-
Crystallization:
-
The purified this compound is crystallized from a suitable solvent system to yield the final product.
-
Structure Elucidation
The determination of the chemical structure of this compound was a significant achievement in natural product chemistry. Modern techniques for structure elucidation include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of the connectivity of atoms. Two-dimensional NMR techniques like COSY and HMBC are used to establish correlations between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments help to identify the different structural components, such as the macrolide ring and the sugar moieties.
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized by a series of Claisen-like condensations. The biosynthesis is a complex, multi-step process encoded by a cluster of genes in Streptomyces antibioticus.
Polyketide Synthase (PKS) Pathway
The macrolactone ring of this compound, known as oleandolide, is synthesized by a Type I polyketide synthase (PKS). This large, multifunctional enzyme is organized into modules, with each module responsible for one round of chain elongation and modification. The synthesis begins with a starter unit (acetyl-CoA) and proceeds with the sequential addition of extender units (methylmalonyl-CoA).
Post-PKS Modifications
Following the synthesis of the polyketide chain and its cyclization to form the macrolactone ring, a series of post-PKS modifications occur:
-
Glycosylation: The deoxysugars, D-desosamine and L-oleandrose, are synthesized from glucose-1-phosphate and then attached to the oleandolide aglycone by specific glycosyltransferases (OleG1 and OleG2)[1].
-
Epoxidation: A crucial step is the epoxidation of the macrolactone ring, a reaction catalyzed by a cytochrome P450 monooxygenase (OleP)[1].
Experimental Workflows
The discovery and development of an antibiotic like this compound follows a structured workflow, from initial screening to detailed characterization.
Resistance Mechanisms
Bacterial resistance to this compound can arise through several mechanisms, which is a critical consideration in its potential therapeutic application.
-
Target Site Modification: Alterations in the 50S ribosomal subunit, often due to mutations in ribosomal RNA or proteins, can reduce the binding affinity of this compound, thereby conferring resistance.
-
Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. In Streptomyces antibioticus, ABC transporters have been identified as a self-resistance mechanism.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.
Conclusion
This compound stands as a classic example of a macrolide antibiotic discovered through the systematic screening of natural sources. Its intricate chemical structure, specific mechanism of action, and complex biosynthetic pathway have been the subject of extensive scientific investigation. While its clinical use has been limited, the study of this compound has contributed significantly to our understanding of macrolide antibiotics, bacterial protein synthesis, and the mechanisms of antibiotic resistance. This technical guide provides a foundational resource for researchers and professionals, offering a detailed overview of the key scientific aspects of this important natural product. The continued exploration of such compounds and their derivatives may yet yield new therapeutic agents to combat the growing challenge of antimicrobial resistance.
References
oleandomycin chemical structure and properties
An In-depth Technical Guide to Oleandomycin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the macrolide antibiotic this compound, focusing on its chemical structure, physicochemical properties, and biological mechanisms. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is a 14-membered macrolide antibiotic produced by strains of the bacterium Streptomyces antibioticus.[1] Structurally, it is characterized by a complex polyketide-derived lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached via glycosidic bonds.
The formal chemical identification of this compound is as follows:
-
IUPAC Name : (3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-14-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6-hydroxy-12-((2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-5,7,8,11,13,15-hexamethyl-1,9-dioxaspiro[2.13]hexadecane-4,10-dione[1]
-
CAS Number : 3922-90-5[2]
Physicochemical and Biological Properties
The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its antimicrobial activity. The key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 687.868 g/mol | [1][2] |
| Melting Point | 134-135 °C | [2] |
| Boiling Point | Not reported (likely decomposes) | |
| Acid Dissociation Constant (pKa) | 8.84 (for the tertiary amine) | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.69 | [2] |
| Solubility | Soluble in methanol, ethanol, butanol, acetone, and dilute acids. Practically insoluble in hexane and carbon tetrachloride. | [2] |
| Minimum Inhibitory Concentration (MIC) | 0.3-3 µg/mL (against Staphylococcus aureus) | [1] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on established laboratory methodologies. Below are detailed summaries of standard protocols representative of those used to obtain such data.
Determination of pKa by Potentiometric Titration
The pKa of the basic dimethylamino group on the desosamine sugar is a key determinant of this compound's ionization state at physiological pH. Potentiometric titration is a standard and reliable method for its determination.[3][4][5][6]
Methodology:
-
Sample Preparation : A precise quantity of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[4]
-
Apparatus Setup : A calibrated potentiometer equipped with a combined pH glass electrode is used. The sample solution is placed in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stirred continuously. The system is purged with nitrogen gas to eliminate dissolved carbon dioxide.[4][5]
-
Titration : The solution is first acidified with a standardized solution of hydrochloric acid (HCl) to fully protonate the amine. A standardized solution of sodium hydroxide (NaOH) of known concentration is then added in small, precise increments using a burette.
-
Data Collection : The pH of the solution is recorded after the addition of each increment of titrant, allowing the system to equilibrate at each step.
-
Data Analysis : A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve, often identified by calculating the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[3] The pKa is the pH at which exactly half of the titrant required to reach the equivalence point has been added.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7][8][9]
Methodology:
-
Sample Preparation : An excess amount of solid, powdered this compound is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). Adding excess solid ensures that a saturated solution is formed.[9]
-
Equilibration : The vial is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[8][10]
-
Phase Separation : After equilibration, the suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[7][11]
-
Quantification : The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calibration : A standard calibration curve is prepared by analyzing solutions of known this compound concentrations to ensure accurate quantification of the saturated solution. The final calculated concentration represents the equilibrium solubility.[10]
Biological Mechanism and Biosynthesis
Mechanism of Action: Inhibition of Protein Synthesis
This compound is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria. Like other macrolides, its primary target is the 50S subunit of the bacterial ribosome.[1] It binds to the P-site (peptidyl site) within the ribosomal exit tunnel, which sterically hinders the elongation of the nascent polypeptide chain, thereby halting protein production.[1]
Caption: Mechanism of Action of this compound.
Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving a Type I polyketide synthase (PKS) system followed by post-PKS tailoring modifications.
-
Polyketide Chain Assembly : The core macrolactone ring, 8,8a-deoxyoleandolide, is assembled by a modular Type I PKS encoded by the OLES1, OLES2, and OLES3 gene clusters. The process starts with an acetyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units.[1]
-
Post-PKS Modifications : After the polyketide chain is synthesized and cyclized, the aglycone undergoes several modifications:
-
Glycosylation : Two activated sugar molecules, dTDP-D-desosamine and dTDP-L-oleandrose, are attached to the macrolactone ring by the glycosyltransferases OleG1 and OleG2, respectively.[1]
-
Epoxidation : The final step is the formation of an epoxide ring at the C8-C8a position, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.[1]
-
Caption: Biosynthesis Workflow of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to the Mechanism of Action of Oleandomycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Oleandomycin, a 14-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial 50S ribosomal subunit. By binding within the nascent peptide exit tunnel (NPET), this compound sterically hinders the progression of the elongating polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and the cessation of protein synthesis. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and resistance mechanisms associated with this compound's activity, supported by detailed experimental methodologies and conceptual diagrams.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1] This interaction occurs within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.
The binding of this compound within this tunnel creates a physical obstruction, impeding the passage of the growing polypeptide chain. This steric hindrance is believed to be the principal mode of action, leading to a premature termination of translation. This compound can also interfere with the formation of the 50S subunit itself.[1]
Context-Specific Translation Arrest
Recent studies on macrolides have revealed a more nuanced mechanism involving context-specific translation arrest. The inhibitory effect of these antibiotics can be dependent on the specific amino acid sequence of the nascent peptide.[2] While specific nascent peptide sequences that cause this compound-induced stalling are still under investigation, it is known that certain peptide motifs can enhance the inhibitory activity of macrolides, leading to ribosome stalling at particular points in the mRNA sequence.[2] This phenomenon is crucial for the regulation of certain bacterial resistance genes, such as the erm genes, where antibiotic-induced stalling at a leader peptide sequence leads to a conformational change in the mRNA, allowing for the translation of the downstream resistance gene.
Quantitative Data
While specific experimentally determined binding affinities (Kd), 50% inhibitory concentrations (IC50), and inhibition constants (Ki) for this compound's interaction with the bacterial ribosome are not widely reported in recent literature, the following data provides an indication of its potency:
| Parameter | Organism | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.3 - 3 | [1] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The amount of synthesized protein is quantified by measuring the reporter's activity, and the IC50 is calculated from the dose-response curve.
Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures containing a cell-free transcription-translation system (e.g., PURExpress), a DNA template encoding a reporter protein, and serial dilutions of this compound.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 15 minutes) to allow for protein synthesis.
-
Reporter Assay: Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Toeprinting Assay for Ribosome Stalling
This technique is employed to identify the precise location on an mRNA where a ribosome stalls due to the action of an antibiotic.
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being translated by ribosomes. When the reverse transcriptase encounters a stalled ribosome, it stops, creating a truncated cDNA product ("toeprint"). The size of this toeprint reveals the position of the stalled ribosome.[4]
Methodology:
-
In Vitro Translation: Set up an in vitro transcription-translation reaction with a specific mRNA template in the presence and absence of this compound.
-
Primer Hybridization: Add a radiolabeled or fluorescently-labeled DNA primer that is complementary to a region downstream of the potential stalling site.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction. The enzyme will extend the primer until it reaches the stalled ribosome.
-
Gel Electrophoresis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize the cDNA fragments. The appearance of a specific, shorter cDNA fragment in the presence of this compound indicates the position of ribosome stalling.[5]
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oleandomycin Complexes
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with its ligands at near-atomic resolution.
Principle: The ribosome-oleandomycin complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These images are computationally processed to reconstruct a high-resolution 3D map of the complex.[6][7]
Methodology:
-
Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound.
-
Grid Preparation: Apply a small volume of the ribosome-oleandomycin solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane.
-
Data Collection: Collect a large dataset of images of the frozen particles using a cryo-electron microscope.
-
Image Processing and 3D Reconstruction: Use specialized software to align the particle images, classify them into different conformational states, and reconstruct a 3D density map.
-
Model Building and Refinement: Fit an atomic model of the ribosome and this compound into the cryo-EM density map and refine the model to obtain a high-resolution structure of the complex.[6]
Site-Directed Mutagenesis for Resistance Studies
This technique is used to introduce specific mutations into the 23S rRNA gene to identify nucleotides that are critical for this compound binding and to study mechanisms of resistance.
Principle: A plasmid containing the 23S rRNA gene is used as a template for PCR with primers that contain the desired mutation. The original, non-mutated template DNA is then selectively degraded, and the mutated plasmid is transformed into bacteria to study the effect of the mutation on this compound sensitivity.[8]
Methodology:
-
Primer Design: Design PCR primers that are complementary to the region of the 23S rRNA gene to be mutated, with the desired nucleotide change incorporated into the primer sequence.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the 23S rRNA gene with the mutagenic primers.
-
Template Removal: Digest the PCR reaction with an enzyme (e.g., DpnI) that specifically cleaves the methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the mutated plasmid into a suitable bacterial host strain.
-
Phenotypic Analysis: Assess the this compound sensitivity of the mutant strain by determining the Minimum Inhibitory Concentration (MIC) and compare it to the wild-type strain.
Visualizations
This compound's Mechanism of Action on the Bacterial Ribosome
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cryoem.wisc.edu [cryoem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Antibiotic-Overproducing Strains by Site-Directed Mutagenesis of the rpsL Gene in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Oleandomycin Biosynthesis Pathway in Streptomyces antibioticus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of oleandomycin in Streptomyces antibioticus. It details the genetic and enzymatic basis of its synthesis, from the polyketide backbone assembly to the attachment and modification of deoxysugar moieties. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction to this compound
This compound is a 14-membered macrolide antibiotic produced by the soil bacterium Streptomyces antibioticus.[1] It exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[2] The structure of this compound consists of a polyketide-derived aglycone, oleandolide, to which two deoxysugars, L-oleandrose and D-desosamine, are attached. The final structure is characterized by an epoxide group on the macrolactone ring.[1][2] Understanding the intricate biosynthetic pathway of this compound is crucial for efforts in strain improvement, combinatorial biosynthesis of novel macrolides, and overcoming antibiotic resistance.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are organized in a cluster within the Streptomyces antibioticus chromosome. This cluster contains genes encoding the polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes, as well as genes involved in regulation and self-resistance.
Core Biosynthetic Pathway
The biosynthesis of this compound can be divided into four main stages:
-
Formation of the macrolactone ring, 8,8a-deoxyoleandolide, by a Type I Polyketide Synthase.
-
Synthesis of the activated deoxysugars: dTDP-L-oleandrose and dTDP-D-desosamine.
-
Glycosylation of the aglycone with the two deoxysugars.
-
Post-PKS tailoring modifications, including epoxidation.
Polyketide Backbone Synthesis: The this compound Synthase (OLES)
The oleandolide aglycone is synthesized by a modular Type I Polyketide Synthase (PKS) encoded by the ole gene cluster.[3] The process is initiated with an acetyl-CoA starter unit and extended through the sequential addition of six methylmalonyl-CoA extender units.[1] The this compound PKS is comprised of multiple modules, each responsible for one cycle of chain elongation and processing.
Table 1: Genes and Enzymes of the this compound Biosynthesis Pathway
| Gene(s) | Enzyme/Protein | Function | Reference(s) |
| oleA1, oleA2, oleA3 | This compound Polyketide Synthase (OLES) | Synthesis of the 8,8a-deoxyoleandolide aglycone | [3] |
| oleS | dTDP-D-glucose synthase | First step in deoxysugar biosynthesis | [1] |
| oleE | dTDP-D-glucose 4,6-dehydratase | Second step in deoxysugar biosynthesis | [1] |
| oleL | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | L-oleandrose biosynthesis | [1] |
| oleV | dTDP-D-glucose 2,3-dehydratase | L-oleandrose biosynthesis | [1] |
| oleW | dTDP-2,3-didehydro-2,6-dideoxy-D-glucose 3-reductase | L-oleandrose biosynthesis | [1] |
| oleU | dTDP-4-keto-2,6-dideoxy-D-glucose 4-ketoreductase | L-oleandrose biosynthesis | [1] |
| oleY | L-oleandrosyl 3-O-methyltransferase | Final step in L-oleandrose biosynthesis | [1] |
| oleNI | dTDP-4-keto-6-deoxy-D-glucose aminotransferase | D-desosamine biosynthesis | [1] |
| oleT | dTDP-3-amino-4-keto-2,3,6-trideoxy-D-glucose reductase | D-desosamine biosynthesis | [1] |
| oleG1 | Glycosyltransferase | Transfers dTDP-D-desosamine to the aglycone | [2] |
| oleG2 | Glycosyltransferase | Transfers dTDP-L-oleandrose to the aglycone | [2] |
| oleP | Cytochrome P450 monooxygenase | Epoxidation of the macrolactone ring | [2][4] |
| oleI | Glycosyltransferase | Inactivation of this compound for self-resistance | |
| oleD | Glycosyltransferase | Inactivation of this compound for self-resistance | |
| oleR | Glycosidase | Reactivation of glycosylated this compound outside the cell | |
| oleB, oleC | ABC transporters | Efflux of inactive glycosylated this compound | [1] |
Deoxysugar Biosynthesis
This compound contains two unique deoxysugars, L-oleandrose and D-desosamine, which are synthesized from the common precursor dTDP-D-glucose.[1] The initial steps, the conversion of glucose-1-phosphate to dTDP-D-glucose and its subsequent conversion to dTDP-4-keto-6-deoxy-D-glucose, are catalyzed by the enzymes OleS and OleE, respectively.[1] From this intermediate, the pathways diverge to form the two distinct sugars.
The formation of dTDP-L-oleandrose from dTDP-4-keto-6-deoxy-D-glucose involves a series of epimerization, dehydration, reduction, and methylation steps catalyzed by the enzymes OleL, OleV, OleW, OleU, and OleY.[1]
Figure 1. Biosynthesis pathway of dTDP-L-oleandrose.
The synthesis of dTDP-D-desosamine from dTDP-4-keto-6-deoxy-D-glucose is a shorter pathway involving an aminotransferase (OleNI) and a reductase (OleT).[1]
Figure 2. Biosynthesis pathway of dTDP-D-desosamine.
Glycosylation of the Aglycone
Once the aglycone and the deoxysugars are synthesized, they are assembled by two specific glycosyltransferases. OleG1 is responsible for the attachment of dTDP-D-desosamine to the C-5 hydroxyl group of the oleandolide, and OleG2 attaches dTDP-L-oleandrose to the C-3 hydroxyl group.[2]
Post-PKS Tailoring: Epoxidation
The final step in the biosynthesis of this compound is the epoxidation of the C-8 position of the macrolactone ring. This reaction is catalyzed by the cytochrome P450 monooxygenase, OleP.[4]
Figure 3. Overall this compound biosynthesis pathway.
Self-Resistance Mechanism
Streptomyces antibioticus employs a sophisticated self-resistance mechanism to protect itself from the antibiotic it produces. This involves the intracellular inactivation of this compound, efflux of the inactive form, and extracellular reactivation.
-
Inactivation: The glycosyltransferases OleI and OleD inactivate intracellular this compound by attaching a glucose molecule to the desosamine sugar.[5]
-
Efflux: The inactive, glycosylated this compound is then exported out of the cell by the ABC transporters OleB and OleC.[1]
-
Reactivation: An extracellular glycosidase, OleR, removes the glucose moiety, releasing the active this compound into the environment.[5]
Figure 4. Self-resistance mechanism in S. antibioticus.
Quantitative Data
Quantitative kinetic data for the enzymes of the this compound biosynthetic pathway are scarce in the published literature. The following table summarizes the available kinetic parameters for the glycosyltransferase OleI.
Table 2: Kinetic Parameters for OleI Glycosyltransferase
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| This compound | 130 ± 20 | 1.8 ± 0.1 | 2300 |
| UDP-Glucose | 380 ± 30 | 1.8 ± 0.1 | 790 |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.
Gene Knockout using CRISPR-Cas9
CRISPR-Cas9 mediated gene editing has become a powerful tool for functional genomics in Streptomyces. The following is a generalized workflow for creating a gene deletion mutant in S. antibioticus.
Figure 5. General workflow for CRISPR-Cas9 gene knockout.
Protocol Outline:
-
Design of sgRNA and Homology Arms:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest.
-
Design upstream and downstream homology arms (typically 1-2 kb) flanking the target gene.
-
-
Construction of the CRISPR-Cas9 Delivery Plasmid:
-
Clone the sgRNA expression cassette and the homology arms into a suitable E. coli - Streptomyces shuttle vector containing the cas9 gene.
-
-
Transformation into E. coli Donor Strain:
-
Transform the final construct into a methylation-deficient E. coli strain suitable for intergeneric conjugation (e.g., ET12567/pUZ8002).
-
-
Intergeneric Conjugation:
-
Mix the E. coli donor strain with S. antibioticus spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plates with antibiotics to select for S. antibioticus that have received the plasmid.
-
-
Screening for Double-Crossover Mutants:
-
Subculture the exconjugants on a non-selective medium to allow for the loss of the plasmid.
-
Screen for colonies that have undergone a double-crossover event, resulting in the deletion of the target gene. This is often done by replica plating to identify clones that have lost the plasmid-conferred antibiotic resistance.
-
-
Verification of Gene Deletion:
-
Confirm the deletion of the target gene by colony PCR using primers flanking the deleted region and by Sanger sequencing.
-
Heterologous Expression of this compound Genes
Streptomyces lividans is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.
Protocol Outline:
-
Cloning of the Gene or Gene Cluster:
-
The gene(s) of interest from the this compound cluster are cloned into a suitable Streptomyces expression vector, often under the control of a strong, inducible promoter (e.g., tipA promoter).
-
-
Transformation into E. coli and Conjugation:
-
The expression construct is introduced into an E. coli donor strain and subsequently transferred to S. lividans via intergeneric conjugation as described above.
-
-
Expression and Analysis:
-
The recombinant S. lividans strain is cultivated under appropriate conditions.
-
Gene expression is induced at a suitable growth phase.
-
The culture is then analyzed for the production of the expected metabolite using techniques such as HPLC, LC-MS, and NMR.
-
Extraction and Purification of this compound
Protocol Outline:
-
Fermentation:
-
S. antibioticus is cultured in a suitable production medium. Fermentation is typically carried out for several days to allow for maximum antibiotic accumulation.
-
-
Extraction from Fermentation Broth:
-
The fermentation broth is first clarified by centrifugation or filtration to remove the mycelia.
-
The pH of the supernatant is adjusted to alkaline conditions (pH 8.5-9.0) to ensure this compound is in its free base form.
-
The this compound is then extracted from the aqueous phase using a water-immiscible organic solvent such as butyl acetate or chloroform.
-
-
Purification:
-
The organic extract is concentrated under reduced pressure.
-
Further purification can be achieved through techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Enzyme Assays
General Protocol for a Glycosyltransferase Assay:
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the aglycone substrate (e.g., oleandolide), the activated sugar donor (e.g., dTDP-L-oleandrose), and the purified glycosyltransferase enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Reaction Quenching:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
-
Analysis:
-
Extract the product and analyze the reaction mixture by TLC, HPLC, or LC-MS to detect the formation of the glycosylated product.
-
General Protocol for a Cytochrome P450 (OleP) Assay:
-
Reaction Mixture:
-
Prepare a reaction mixture containing a buffer, the substrate (e.g., the fully glycosylated intermediate), the purified OleP enzyme, and a source of reducing equivalents (NADPH and a reductase partner).
-
-
Incubation:
-
Incubate the reaction at an appropriate temperature.
-
-
Analysis:
-
Monitor the consumption of NADPH spectrophotometrically or analyze the formation of the epoxidized product by HPLC or LC-MS.
-
Conclusion
The biosynthesis of this compound in Streptomyces antibioticus is a complex and tightly regulated process involving a multitude of enzymes. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial assembly of the polyketide chain to the final tailoring steps. The elucidation of this pathway not only enhances our fundamental understanding of natural product biosynthesis but also provides a roadmap for the rational design and engineering of novel macrolide antibiotics with improved therapeutic properties. Further research is needed to fully characterize the kinetics of all the biosynthetic enzymes and to unravel the intricate regulatory networks that govern this compound production.
References
- 1. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 3. [this compound content of mycelium and fermentation solution during cultivation of Streptomyces antibioticus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of OleY L-oleandrosyl 3-O-methyltransferase of the this compound biosynthetic pathway in Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mode of Action of Oleandomycin as a Protein Synthesis Inhibitor
Abstract
Oleandomycin is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, its primary antimicrobial activity stems from its ability to inhibit protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of polypeptide chains. This technical guide provides a detailed examination of this compound's mechanism of action, including its specific ribosomal binding site, its context-dependent inhibition of translation, and quantitative measures of its activity. Furthermore, it outlines key experimental protocols for studying its function and discusses known mechanisms of bacterial resistance.
Core Mechanism of Action: Ribosomal Inhibition
This compound is a bacteriostatic agent that reversibly binds to the large 50S subunit of the bacterial 70S ribosome.[1] Its mechanism is analogous to that of erythromycin, though it is generally considered a less potent antibiotic.[1]
1.1. Binding Site within the Ribosome
The binding site for this compound and other macrolides is located within the nascent peptide exit tunnel (NPET), a channel that spans the 50S subunit through which the growing polypeptide chain emerges.[2] This strategic position is adjacent to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By occupying this site, this compound sterically obstructs the path of the elongating nascent peptide once it reaches a certain length (typically 4-7 amino acids).[3]
1.2. Inhibition of Translation Elongation
The primary effect of this compound binding is the stalling of translation during the elongation phase. While it does not directly inhibit the peptidyl transferase activity for all peptide bonds, its presence in the NPET creates a context-dependent blockade.[3][4] The progression of the ribosome is arrested when specific amino acid sequences are being translated, as the nascent chain is unable to pass the bound antibiotic molecule.[4] This interference can prevent the translocation of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site), effectively halting the elongation cycle.[5] Some evidence also suggests that macrolides can act by stimulating the premature dissociation of peptidyl-tRNA from the ribosome.[6] Additionally, this compound has been noted to potentially interfere with the formation of the 50S subunit itself.[1]
Quantitative Analysis of Inhibition
The efficacy of this compound can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) in cell-free translation assays. While specific IC₅₀ and binding affinity (Kd) values for this compound are not as widely reported as for newer macrolides, comparative data underscores its activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | Strain(s) | MIC Range (μg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | Various | 0.3 - 3 | |
| Staphylococcus aureus (ermA genotype) | Subgroup 2 | >128 | Strains with inducible resistance show much lower susceptibility.[7] |
| Staphylococcus aureus (ermC genotype) | Subgroup 1 | >128 | Strains with this common resistance genotype are highly resistant.[7] |
Note: Specific IC₅₀ values for this compound in protein synthesis assays are infrequently cited in recent literature. For comparison, IC₅₀ values for other protein synthesis inhibitors can range from nanomolar to micromolar concentrations depending on the assay and organism.[8][9]
Key Experimental Methodologies
The study of this compound's mode of action relies on a suite of well-established biochemical and molecular biology techniques.
3.1. In Vitro Translation (IVT) Inhibition Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.
-
Principle: A bacterial cell extract (e.g., E. coli S30) or a purified component system (e.g., PURExpress) is used to translate a specific mRNA template, often encoding a reporter protein like luciferase or a fluorescent protein.[10] The reduction in reporter signal in the presence of the antibiotic corresponds to the level of inhibition.
-
Methodology:
-
Reaction Setup: Prepare a master mix containing the cell-free expression system, an energy source (ATP/GTP), amino acids, and the reporter mRNA.
-
Inhibitor Addition: Aliquot the master mix into a multi-well plate. Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no mRNA) controls.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60-90 minutes) to allow for translation.[11]
-
Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the results to the controls and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[12]
-
3.2. Ribosome Profiling (Ribo-Seq)
This high-throughput sequencing technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing specific sites of translational arrest caused by an antibiotic.
-
Principle: Bacterial cells are treated with the antibiotic to stall ribosomes. The cells are then lysed, and unprotected mRNA is digested with RNase. The mRNA fragments protected by the stalled ribosomes ("footprints") are isolated, converted to a cDNA library, and sequenced.[13][14] An accumulation of footprints at specific locations compared to untreated controls indicates sites of drug-induced stalling.[3]
-
Methodology:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a high concentration of this compound for a short duration (e.g., 5-15 minutes).[3] Harvest cells rapidly, often by flash-freezing, to preserve ribosome positions.[14]
-
Lysis and Nuclease Digestion: Lyse the cells under conditions that maintain ribosome integrity. Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest all mRNA not protected within the ribosome.
-
Monosome Isolation: Isolate the 70S monosome-mRNA complexes, typically using sucrose gradient centrifugation or size-exclusion chromatography.
-
Footprint Extraction: Dissociate the ribosomes and extract the protected RNA fragments (typically 20-30 nucleotides in length).[13]
-
Library Preparation and Sequencing: Ligate adapters to the RNA footprints, perform reverse transcription, and amplify the resulting cDNA to create a sequencing library for high-throughput sequencing.
-
Data Analysis: Align the sequenced reads to the organism's genome or transcriptome. Analyze the distribution of footprints to identify specific codons or gene regions where ribosome density is significantly increased in the this compound-treated sample.
-
Mechanisms of Bacterial Resistance
Bacteria have evolved several strategies to counteract the inhibitory effects of this compound and other macrolides.
-
Active Efflux: This is a primary resistance mechanism where membrane-bound transporter proteins actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target. In the this compound-producing organism S. antibioticus, genes encoding ATP-Binding Cassette (ABC) transporters, such as oleB and oleC, have been identified as conferring resistance.
-
Enzymatic Modification: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For this compound, a key mechanism in the producing organism involves glycosylation, where a glucose molecule is attached to the drug, rendering it inactive.[15][16] This inactive form can then be secreted.
-
Target Site Modification: The most common mechanism of acquired macrolide resistance in clinical isolates is the modification of the ribosomal target. This typically involves methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S subunit by Erm (erythromycin ribosome methylation) methyltransferases. This modification reduces the binding affinity of a broad range of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[6]
-
Reduced Permeability: In some cases, resistance can be achieved by altering the bacterial cell envelope to reduce the uptake of the antibiotic. This has been observed as a self-resistance mechanism in S. antibioticus.[17]
Conclusion
This compound serves as a classic example of a macrolide antibiotic that inhibits bacterial protein synthesis. Its mode of action, centered on binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel, effectively stalls translation in a context-dependent manner. While clinically superseded by newer macrolides, the study of this compound continues to provide valuable insights into ribosome function, antibiotic-target interactions, and the evolution of resistance mechanisms. The experimental protocols detailed herein represent the foundational tools used by researchers to investigate these complex processes, aiding in the ongoing effort to develop novel and more effective antimicrobial agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The general mode of translation inhibition by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resistance to this compound in Streptomyces antibioticus, the producer organism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Oleandomycin Resistance in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleandomycin, a 14-membered macrolide antibiotic, has long been a subject of interest in both clinical and research settings. However, its efficacy is significantly challenged by the emergence and spread of bacterial resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound resistance in bacteria. We delve into the three principal strategies employed by bacteria to evade the action of this antibiotic: modification of the ribosomal target, active efflux of the drug, and enzymatic inactivation. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these resistance mechanisms, and visualizes the intricate regulatory pathways involved. Understanding these molecular underpinnings is crucial for the development of novel antimicrobial strategies to combat macrolide resistance.
Core Mechanisms of this compound Resistance
Bacteria have evolved three primary mechanisms to resist the effects of this compound:
-
Target Site Modification: The most prevalent mechanism of macrolide resistance involves the modification of the antibiotic's target, the 50S ribosomal subunit. Specifically, methylation of an adenine residue (A2058 in E. coli) within the 23S rRNA by Erm-type methyltransferases reduces the binding affinity of macrolides, including this compound, to the ribosome. This confers the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype.
-
Active Efflux: Bacteria can actively pump this compound out of the cell, thereby preventing it from reaching its ribosomal target. This is primarily mediated by ATP-binding cassette (ABC) transporters. In the this compound-producing organism, Streptomyces antibioticus, the genes oleB and oleC encode for such efflux pumps.[1][2] Efflux pumps are also a significant mechanism of macrolide resistance in clinical isolates.
-
Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate this compound. In Streptomyces antibioticus, an intracellular glycosyltransferase encoded by the oleD gene inactivates this compound by attaching a glucose moiety to the 2'-hydroxyl group of the D-desosamine sugar.[3]
Quantitative Data on this compound Resistance
The minimum inhibitory concentration (MIC) is a key quantitative measure of antibiotic resistance. The following tables summarize reported MIC values for this compound against various bacterial strains, highlighting the impact of different resistance mechanisms.
Table 1: this compound MICs for Staphylococcus species with Defined Resistance Genotypes
| Bacterial Strain | Resistance Genotype | This compound MIC (mg/L) | Reference |
| Staphylococcus aureus (Subgroup 1) | erm(C) | >32 | |
| Staphylococcus aureus (Subgroup 2) | erm(A) | 4 - 16 | |
| Staphylococcus haemolyticus 29 | erm(A), msr(A) (efflux) | 32 | |
| Staphylococcus simulans 190 | erm(A), erm(C) | >32 |
Table 2: Kinetic Parameters of this compound-Modifying Enzyme OleD
| Enzyme | Substrate | KM (mM) | kcat (s-1) | Reference |
| OleD | Lankamycin | 0.25 | 1.5 | [4] |
| OleD | UDP-Glucose | 0.5 | 1.5 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 10 mg/mL.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
-
Preparation of 96-Well Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest this compound concentration to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column.
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Enzymatic Inactivation Assay
Protocol: this compound Glycosyltransferase (OleD) Activity Assay using UDP-Glo™
This protocol is based on the commercially available UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced during the glycosylation reaction.
-
Reagent Preparation:
-
Reconstitute purified OleD enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a solution of this compound in the same buffer at a concentration below its substrate inhibition level (e.g., 0.04 mM).
-
Prepare a solution of UDP-glucose (the sugar donor) in the same buffer.
-
Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
-
Glycosyltransferase Reaction:
-
In a 96-well plate, set up the reaction mixture containing:
-
OleD enzyme
-
This compound
-
UDP-glucose
-
Reaction buffer to the final volume.
-
-
Include a negative control reaction without the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
-
UDP Detection:
-
Add an equal volume of the UDP-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of UDP produced is proportional to the luminescent signal and reflects the activity of the OleD enzyme.
-
Active Efflux Assay
Protocol: Ethidium Bromide Efflux Assay
This protocol uses the fluorescent intercalating agent ethidium bromide (EtBr) as a substrate for efflux pumps. A decrease in intracellular fluorescence over time indicates active efflux.
-
Preparation of Bacterial Cells:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with a buffer such as phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
-
Loading with Ethidium Bromide:
-
Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL.
-
Incubate at room temperature in the dark for a sufficient time to allow for EtBr uptake (e.g., 30-60 minutes).
-
-
Initiating Efflux:
-
Add an energy source, such as glucose (final concentration 0.4%), to energize the efflux pumps.
-
To test for competitive inhibition by this compound, add this compound to the cell suspension just before or concurrently with the energy source.
-
Include a control without an energy source to measure basal fluorescence.
-
-
Monitoring Fluorescence:
-
Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer. Use an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.
-
A decrease in fluorescence over time in the presence of the energy source indicates active efflux of EtBr. A smaller decrease in the presence of this compound would suggest that it is a competitive substrate for the same efflux pump(s).
-
Signaling Pathways and Regulation of Resistance
The expression of this compound resistance genes is tightly regulated. Below are diagrams illustrating two key regulatory mechanisms.
Regulation of erm(C) Expression by Translational Attenuation
The expression of the erm(C) methyltransferase gene is induced by the presence of 14- and 15-membered macrolides. This regulation occurs at the level of translation through a mechanism known as translational attenuation. In the absence of an inducing macrolide, the erm(C) mRNA forms a secondary structure that sequesters the ribosome binding site (RBS), preventing translation. When a macrolide binds to the ribosome as it is translating a leader peptide upstream of erm(C), the ribosome stalls. This stalling induces a conformational change in the mRNA, exposing the RBS and allowing for the translation of the erm(C) gene.
Caption: Regulation of erm(C) expression by translational attenuation.
Proposed Regulation of this compound Efflux in Streptomyces antibioticus
The genes encoding the ABC transporters OleB and OleC are located within the this compound biosynthetic gene cluster in Streptomyces antibioticus.[2] The expression of biosynthetic and resistance genes in Streptomyces is often coordinately regulated, frequently involving two-component systems that respond to environmental cues or the presence of the antibiotic itself. While a specific two-component system directly regulating oleB and oleC has not been definitively characterized, a general model of such regulation is presented below.
References
- 1. Streptomyces antibioticus contains at least three this compound-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Streptomyces antibioticus gene cluster encoding a glycosyltransferase involved in this compound inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
An In-depth Technical Guide to Oleandomycin Derivatives and Their Structural Modifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oleandomycin, a macrolide antibiotic, and its derivatives. It delves into their structural modifications, antibacterial activities, and the experimental methodologies employed in their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction to this compound
This compound is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective against a range of Gram-positive bacteria, its potency is generally considered weaker than that of erythromycin.[1] This has prompted significant research into the chemical modification of the this compound scaffold to enhance its antibacterial activity, broaden its spectrum, and overcome resistance mechanisms.
Structural Modifications of this compound
The core structure of this compound offers several sites for chemical modification, leading to the generation of a diverse range of derivatives with altered pharmacological properties. Key areas of modification include the hydroxyl and keto groups on the macrolactone ring, as well as the desosamine and oleandrose sugar moieties. This section details some of the most significant classes of this compound derivatives.
4"-Deoxy-4"-sulfonamido-Oleandomycin Derivatives
A notable advancement in enhancing the potency of this compound involves the substitution of the 4"-hydroxyl group of the desosamine sugar with a sulfonamido functionality. This modification has been shown to yield derivatives with significantly improved antibacterial activity, in some cases surpassing that of erythromycin against certain strains of Staphylococcus aureus.[2]
9-Oxime Derivatives of this compound
Modification at the C-9 keto group of the macrolactone ring to form 9-oximes has also been explored. The synthesis of these derivatives has led to compounds with varying degrees of antibacterial activity, with the stereochemistry at C-8 playing a crucial role in determining potency.[3]
Triacetylthis compound (Trthis compound)
One of the earliest and most well-known derivatives is triacetylthis compound, where the hydroxyl groups at the 2'- and 4''-positions of the sugar moieties and the 11-position of the aglycone are acetylated. This modification was primarily aimed at improving the drug's oral absorption and stability.
Quantitative Antibacterial Activity
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of this compound and its derivatives against key Gram-positive pathogens. The data has been compiled from various studies to provide a comparative overview.
Table 1: MIC (µg/mL) of this compound and 4"-Deoxy-4"-sulfonamido Derivatives against Staphylococcus aureus
| Compound | S. aureus (Erythromycin-Susceptible) | S. aureus (Erythromycin-Resistant) |
| This compound | 0.3 - 3 | >12.5 |
| 4"-Deoxy-4"-(p-toluenesulfonamido)-oleandomycin | 0.2 | 0.39 |
| 4"-Deoxy-4"-(p-chlorobenzenesulfonamido)-oleandomycin | 0.1 | 0.2 |
| 4"-Deoxy-4"-(methanesulfonamido)-oleandomycin | 0.39 | 0.39 |
| Erythromycin | 0.1 - 0.5 | >12.5 |
Data compiled from English et al., 1984.[2]
Table 2: MIC (µg/mL) of this compound and 9-Oxime Derivatives
| Compound | Staphylococcus aureus ATCC 6538P | Enterococcus faecalis ATCC 7080 | Bacillus subtilis ATCC 6633 |
| This compound | 0.2 | 3.12 | 0.05 |
| This compound-9-oxime | 0.78 | 6.25 | 0.2 |
| 8(R)-Methylthis compound-9-oxime | 0.1 | 1.56 | 0.1 |
| 8(S)-Methylthis compound-9-oxime | 3.12 | 25 | 0.78 |
Data compiled from Lazarevski et al., 1994.[3]
Table 3: MIC (µg/mL) of a Novel Dehydrated this compound Derivative
| Compound | Enterococcus faecalis KCTC 3193 | Bacillus subtilis KCTC 1021 | Staphylococcus aureus KCTC 1621 |
| This compound | 12.5 | 0.78 | 1.56 |
| 10-dehydro-11-dehydroxythis compound | 12.5 | 0.78 | 1.56 |
Data compiled from Kim et al., 2005.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis of prominent this compound derivatives.
General Procedure for the Synthesis of 4"-Deoxy-4"-sulfonamido-oleandomycin Derivatives[1]
-
Oxidation of the 4"-hydroxyl group: 11-Acetyl-oleandomycin is treated with a suitable oxidizing agent (e.g., pyridinium chlorochromate) to convert the 4"-hydroxyl group to a 4"-oxo group.
-
Reductive amination: The resulting 11-acetyl-4"-deoxy-4"-oxo-oleandomycin is subjected to reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride to introduce an amino group at the 4"-position.
-
Sulfonylation: The 4"-amino-oleandomycin derivative is then reacted with a specific sulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-chlorobenzenesulfonyl chloride, or methanesulfonyl chloride) in the presence of a base (e.g., pyridine) to yield the final 4"-deoxy-4"-sulfonamido-oleandomycin derivative.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography.
General Procedure for the Synthesis of this compound 9-Oximes[3]
-
Oximation reaction: this compound is dissolved in a suitable solvent (e.g., pyridine) and treated with an excess of hydroxylamine hydrochloride.
-
Reaction monitoring: The reaction is stirred at room temperature for a specified period (e.g., 2-40 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up and purification: Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by crystallization or chromatography to yield the this compound 9-oxime.
-
For 8-methyl derivatives: The synthesis starts with the appropriate 8-methyl-oleandomycin precursor.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using the agar or broth dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of antibiotic solutions: A series of twofold dilutions of the test compounds are prepared in a suitable growth medium (e.g., Mueller-Hinton agar or broth).
-
Inoculum preparation: A standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL) is prepared.
-
Inoculation: The agar plates or broth tubes containing the antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action, a generalized synthetic workflow, and a common resistance mechanism.
Caption: Mechanism of action of this compound derivatives.
Caption: Generalized experimental workflow for derivative synthesis.
Caption: Macrolide resistance via efflux pump mechanism.
Conclusion
The structural modification of this compound continues to be a promising avenue for the development of new and effective antibacterial agents. The derivatives discussed in this guide, particularly the 4"-deoxy-4"-sulfonamido and 9-oxime analogs, demonstrate that targeted chemical changes can lead to significant improvements in potency and spectrum of activity. The provided experimental protocols and comparative data serve as a foundation for further research in this area. Future efforts may focus on exploring novel modifications, understanding the structure-activity relationships in greater detail, and elucidating the specific interactions of these derivatives with their ribosomal target to guide the rational design of next-generation macrolide antibiotics.
References
- 1. Synthesis and biological activities of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of three 4"-deoxy-4"-sulfonamido-oleandomycin derivatives with erythromycin-like antibacterial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW this compound 9-OXIMES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY [jstage.jst.go.jp]
- 4. Identification and antibacterial activity of a new this compound derivative from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oleandomycin Gene Cluster in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oleandomycin gene cluster from Streptomyces antibioticus, the producer of the macrolide antibiotic this compound. This document details the genetic organization, biosynthetic pathway, regulatory mechanisms, and key experimental methodologies for studying this important secondary metabolite pathway.
Introduction to this compound
This compound is a 14-membered macrolide antibiotic effective against Gram-positive bacteria.[1] Its structure consists of a polyketide-derived aglycone, oleandolide, which is glycosylated with two deoxysugars: L-oleandrose and D-desosamine.[1][2] The biosynthesis of this compound is a complex process involving a large enzymatic assembly line encoded by the this compound gene cluster. Understanding this cluster is crucial for the potential bioengineering of novel macrolide antibiotics.
Organization of the this compound Gene Cluster
The this compound biosynthetic gene cluster in Streptomyces antibioticus is a large contiguous region of DNA that contains all the genes necessary for the synthesis and regulation of this compound, as well as for self-resistance. The cluster includes genes encoding a Type I polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes, regulatory proteins, and antibiotic export systems.
A summary of the key genes and their functions within the this compound gene cluster is presented in Table 1.
Table 1: Key Genes in the this compound Gene Cluster of Streptomyces antibioticus
| Gene(s) | Function | Reference(s) |
| oleA1, oleA2, oleA3 | Type I Polyketide Synthase (PKS) modules for oleandolide synthesis | [2] |
| oleS, oleE | Early steps in deoxysugar biosynthesis (dTDP-glucose synthesis and conversion) | [2][3] |
| oleW, oleV, oleL, oleU | Biosynthesis of L-oleandrose | [2][3] |
| oleY | 3-O-methylation of L-olivose to L-oleandrose | [4] |
| oleNI, oleT | Biosynthesis of D-desosamine | [2][3] |
| oleG1 | Glycosyltransferase (attaches D-desosamine) | [2] |
| oleG2 | Glycosyltransferase (attaches L-oleandrose) | [2] |
| oleP | Cytochrome P450 monooxygenase (epoxidation of the macrolactone ring) | [2] |
| oleI, oleD | Glycosyltransferases involved in self-resistance (inactivation of this compound) | [5] |
| oleR | Glycosidase involved in self-resistance (reactivation of glycosylated this compound) | [5] |
| oleB, oleC | ABC transporters for this compound export and self-resistance | [6] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be divided into three main stages: the synthesis of the macrolactone ring, the synthesis of the deoxysugars, and the post-PKS modification and tailoring steps.
Synthesis of the Oleandolide Aglycone
The oleandolide core is synthesized by a Type I Polyketide Synthase (PKS) encoded by the oleA1, oleA2, and oleA3 genes. This enzymatic assembly line catalyzes the condensation of one acetyl-CoA starter unit and six methylmalonyl-CoA extender units to form the 14-membered macrolactone ring.[2]
Biosynthesis of Deoxysugars
This compound contains two deoxysugars, L-oleandrose and D-desosamine, which are synthesized from glucose-1-phosphate. The initial steps, the formation of dTDP-glucose and its conversion to dTDP-4-keto-6-deoxy-D-glucose, are common to both sugar pathways and are catalyzed by the enzymes encoded by oleS and oleE, respectively.[2][3] Following these initial steps, the pathway branches for the synthesis of the two distinct sugars. The genes oleW, oleV, oleL, and oleU are involved in the synthesis of L-oleandrose, while oleNI and oleT are responsible for the synthesis of D-desosamine.[2][3] A key step in L-oleandrose biosynthesis is the 3-O-methylation of the intermediate L-olivose, a reaction catalyzed by the S-adenosyl-L-methionine-dependent methyltransferase OleY.[4]
Post-PKS Modifications and Tailoring
Following the synthesis of the oleandolide core and the deoxysugars, a series of tailoring reactions occur to yield the final this compound molecule. The glycosyltransferase OleG2 attaches L-oleandrose to the C-5 position of the oleandolide, and subsequently, the glycosyltransferase OleG1 attaches D-desosamine at the C-3 position.[2] The final tailoring step is the epoxidation of the macrolactone ring at the C-8 position, which is catalyzed by the cytochrome P450 monooxygenase OleP.[2]
The proposed biosynthetic pathway for this compound is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis and Self-Resistance
The production of this compound is tightly regulated, often linked to the developmental stage of the Streptomyces bacterium and influenced by environmental signals. While specific regulatory genes for the this compound cluster have not been extensively characterized in the provided search results, the regulation of antibiotic biosynthesis in Streptomyces generally involves a hierarchical cascade of regulatory proteins.[7][8] This includes global regulators that respond to nutritional and environmental cues, pleiotropic regulators, and cluster-situated regulators that directly control the expression of the biosynthetic genes.[8]
Streptomyces antibioticus has evolved a sophisticated self-resistance mechanism to avoid suicide by its own antibiotic product. This involves a multi-pronged approach:
-
Efflux Pumps: The ABC transporters encoded by oleB and oleC actively pump this compound out of the cell, preventing its accumulation to toxic intracellular levels.[6]
-
Enzymatic Inactivation: The glycosyltransferases OleI and OleD can inactivate intracellular this compound by attaching a sugar moiety.[5]
-
Extracellular Reactivation: The inactivated, glycosylated this compound is secreted, and an extracellular glycosidase, OleR, can then remove the inactivating sugar to release the active antibiotic outside the cell.[5]
The interplay of these regulatory and resistance mechanisms is illustrated in the following diagram:
Caption: Regulation and self-resistance in this compound production.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound gene cluster.
Gene Knockout in Streptomyces antibioticus
A common method for gene functional analysis in Streptomyces is PCR-targeted gene replacement. A detailed protocol for generating gene disruptions in Streptomyces using Red-mediated recombination is available and can be adapted for the this compound gene cluster.[9] The general workflow is as follows:
Caption: General workflow for gene knockout in Streptomyces.
Heterologous Expression and Protein Purification
To characterize the function of individual enzymes in the this compound pathway, their corresponding genes can be heterologously expressed in a suitable host, such as E. coli or a genetically amenable Streptomyces strain like S. lividans. A common strategy is to clone the gene of interest into an expression vector with an affinity tag, such as a His-tag, for simplified purification.
Table 2: General Protocol for Heterologous Expression and Purification of a His-tagged this compound Biosynthetic Enzyme
| Step | Procedure |
| 1. Cloning | Amplify the target gene (e.g., oleY) by PCR and clone it into a suitable E. coli expression vector (e.g., pET series) with an N- or C-terminal His-tag. |
| 2. Transformation | Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). |
| 3. Expression | Grow the E. coli culture to mid-log phase and induce protein expression with IPTG. Incubate for several hours at an optimized temperature. |
| 4. Cell Lysis | Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization. |
| 5. Clarification | Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein. |
| 6. Affinity Chromatography | Load the clarified lysate onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. |
| 7. Elution | Elute the His-tagged protein from the column using an elution buffer with a high concentration of imidazole. |
| 8. Analysis | Analyze the purified protein by SDS-PAGE for purity and concentration determination. |
In Vitro Enzyme Assays
Once a biosynthetic enzyme is purified, its activity can be characterized through in vitro assays.
The activity of glycosyltransferases like OleG1 and OleG2 can be measured by monitoring the transfer of a sugar moiety from a donor substrate (e.g., dTDP-D-desosamine or dTDP-L-oleandrose) to the oleandolide aglycone. The reaction products can be analyzed by techniques such as HPLC or LC-MS. A colorimetric assay can also be employed, where the release of a chromophore from a synthetic acceptor substrate is measured spectrophotometrically.[10]
The activity of the cytochrome P450 monooxygenase OleP can be determined by monitoring the epoxidation of its substrate, the this compound precursor. This can be achieved by incubating the purified enzyme with the substrate and a suitable redox partner system (e.g., NADPH, a ferredoxin, and a ferredoxin reductase) and analyzing the reaction mixture for the formation of the epoxidized product by HPLC or LC-MS. Alternatively, commercially available kits can be used to measure P450 activity through a colorimetric or fluorometric readout.[11]
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway is essential for metabolic engineering and yield improvement efforts.
Enzyme Kinetics
Kinetic parameters for some of the enzymes in the this compound pathway have been determined. For example, the OleY methyltransferase exhibits optimal activity at a pH between 7.2 and 7.6, and its activity is stimulated by divalent cations like Co2+, Mn2+, and Zn2+.[4] A summary of available kinetic data is presented in Table 3.
Table 3: Kinetic and Biochemical Properties of OleY Methyltransferase
| Parameter | Value | Reference(s) |
| Substrate(s) | L-olivosyl-erythronolide B, S-adenosyl-L-methionine | [4] |
| Product(s) | L-oleandrosyl-erythronolide B, S-adenosyl-L-homocysteine | [4] |
| Optimal pH | 7.2 - 7.6 | [4] |
| Divalent Cation Effect | Stimulated by Co2+, Mn2+, Zn2+, Mg2+, Fe2+ | [4] |
| Inhibition | Inhibited by Hg2+, Cu2+, EDTA | [4] |
| Native Molecular Mass | ~87 kDa (dimer) | [4] |
This compound Production Titers
Conclusion
The this compound gene cluster in Streptomyces antibioticus represents a fascinating and complex system for the biosynthesis of a medically important macrolide antibiotic. A thorough understanding of its genetic organization, the intricate biosynthetic pathway, and the sophisticated regulatory and resistance mechanisms is paramount for future research and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore the biology of this compound production and to harness its potential for the generation of novel, improved antibiotics through metabolic engineering and synthetic biology approaches. Further research is needed to fully elucidate the regulatory network governing the expression of the this compound gene cluster and to obtain a more comprehensive set of quantitative data for all the biosynthetic enzymes.
References
- 1. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and expression of genes involved in biosynthesis of L-oleandrose and its intermediate L-olivose in the this compound producer Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Analysis of OleY l-Oleandrosyl 3-O-Methyltransferase of the this compound Biosynthetic Pathway in Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Streptomyces antibioticus gene cluster encoding a glycosyltransferase involved in this compound inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces antibioticus contains at least three this compound-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 9. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 10. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. [this compound content of mycelium and fermentation solution during cultivation of Streptomyces antibioticus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Biosynthesis of this compound by cultures of Streptomyces antibioticus obtained after regeneration and fusion of protoplasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Oleandomycin Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleandomycin phosphate is the phosphate salt of this compound, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] Structurally similar to erythromycin, this compound phosphate exhibits a broad spectrum of activity against Gram-positive bacteria and some Gram-negative organisms.[1][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound phosphate, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.
Physical Properties
This compound phosphate is typically a white to off-white crystalline or amorphous powder.[3][4] It is sensitive to light and moisture, necessitating storage in a dry, dark place at temperatures between 0 - 6°C.[3][4][5] The stability of this compound phosphate is influenced by its physical form, with the crystalline form being more stable than the amorphous form, especially in the presence of humidity.[6]
Table 1: Physical Properties of this compound Phosphate
| Property | Value | Reference(s) |
| Appearance | White to Off-White Solid/Powder | [3][4] |
| Melting Point | 145-147 °C | [4][7] |
| Solubility | Freely soluble in methanol and ethanol. Slightly soluble in DMSO. Practically insoluble in hexane and carbon tetrachloride. Soluble in dilute acids. | [8][9] |
Chemical Properties
This compound is a macrolide antibiotic characterized by a large lactone ring to which deoxy sugars are attached.[10] The phosphate salt form enhances its solubility and stability in aqueous solutions.[3]
Table 2: Chemical and Pharmacokinetic Properties of this compound Phosphate
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₆₄NO₁₆P | [11] |
| Molecular Weight | 785.86 g/mol | [11] |
| pKa | 8.84 (for this compound base) | [9] |
| Mechanism of Action | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. | [1][5] |
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical and chemical properties of this compound phosphate.
Melting Point Determination
Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.[12][13]
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (closed at one end)
-
This compound phosphate sample (finely powdered and dried)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry this compound phosphate is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2-4 mm.[4][12]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. Initially, a faster rate can be used to approach the expected melting point.
-
Observation: As the temperature nears the expected melting point (approximately 10-15°C below), the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[12]
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent. An excess of the solid is agitated in the solvent for a prolonged period to ensure saturation.[14][15]
Apparatus and Materials:
-
This compound phosphate sample
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Stoppered flasks or vials
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of this compound phosphate is added to a flask containing a known volume of the solvent. The exact amount of solid should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: The flask is sealed and placed in a constant temperature bath on a shaker. The mixture is agitated for a sufficient time (typically 24-48 hours) to reach equilibrium.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. A clear aliquot of the supernatant is then carefully removed. To ensure all solid particles are removed, the aliquot is centrifuged.
-
Concentration Analysis: The concentration of this compound phosphate in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the substance and monitoring the change in pH. The pKa is determined from the inflection point of the resulting titration curve.[16][17][18]
Apparatus and Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
This compound phosphate sample
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water (carbonate-free)
Procedure:
-
Sample Preparation: A known amount of this compound phosphate is dissolved in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1 mM).[16] An appropriate amount of KCl solution is added to maintain a constant ionic strength.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is stirred gently.
-
Titration: For a basic substance like this compound, the solution is first acidified with a known volume of standardized HCl. Then, the solution is titrated with standardized NaOH, added in small, known increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate before each reading.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa value is calculated from the pH at the half-equivalence point.
High-Performance Liquid Chromatography (HPLC) Assay
Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound phosphate, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Apparatus and Materials:
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column
-
This compound phosphate reference standard
-
Solvents for mobile phase (e.g., acetonitrile, methanol, phosphate buffer)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Standard Preparation: A stock solution of this compound phosphate reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: A sample containing this compound phosphate is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known volume. The sample may need to be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (the exact ratio and pH should be optimized for best separation). A gradient or isocratic elution can be used.[19]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or electrochemical detection.[10][19]
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of this compound phosphate are recorded.
-
Quantification: A calibration curve is constructed by plotting the peak areas of the standards against their concentrations. The concentration of this compound phosphate in the sample is determined from its peak area using the calibration curve.
Stability Testing
Principle: Stability testing is performed to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This information is used to establish a re-test period and recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[6][20][21]
Methodology (based on ICH Q1A(R2) Guidelines):
-
Batch Selection: Stability studies should be conducted on at least three primary batches of the drug substance.[6]
-
Container Closure System: The this compound phosphate should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Stress testing: Involves exposing the drug substance to more extreme conditions (e.g., high temperature, high humidity, light, oxidation, and a range of pH) to identify potential degradation products and degradation pathways.[6]
-
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]
-
Analytical Methods: Validated stability-indicating analytical methods (e.g., HPLC) must be used to detect and quantify this compound phosphate and its degradation products. The tests should cover physical, chemical, and microbiological attributes.
Mechanism of Action and Signaling Pathway
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][5] It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
Caption: Mechanism of action of this compound phosphate.
Experimental Workflow: Analysis in a Biological Matrix
The following diagram illustrates a typical workflow for the analysis of this compound phosphate residues in a biological matrix, such as milk, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is a common application in food safety and veterinary drug monitoring.
References
- 1. biovet.com [biovet.com]
- 2. discofinechem.com [discofinechem.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmadekho.com [pharmadekho.com]
- 5. medkoo.com [medkoo.com]
- 6. snscourseware.org [snscourseware.org]
- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 8. This compound PHOSPHATE | 7060-74-4 [amp.chemicalbook.com]
- 9. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Macrolide antibiotics - Antec Scientific [antecscientific.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. pubcompare.ai [pubcompare.ai]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to Oleandomycin: Properties, Biosynthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the macrolide antibiotic oleandomycin, covering its fundamental chemical properties, biosynthetic pathway in Streptomyces antibioticus, and its mechanism of action as a protein synthesis inhibitor. Detailed experimental protocols are provided to facilitate further research and development.
Core Properties of this compound
This compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2][3] It is structurally related to erythromycin and exhibits a broad spectrum of activity against Gram-positive bacteria.[2]
Data Presentation: this compound Key Properties
| Property | Value | Reference |
| CAS Number | 3922-90-5 | [1][2][4][5] |
| Molecular Formula | C35H61NO12 | [1][2][4][5] |
| Molecular Weight | 687.86 g/mol | [2][4][6] |
| Synonyms | Amimycin, Landomycin, Romicil, Matromycin | [5] |
| Appearance | White to off-white solid | [6] |
| Mechanism of Action | Binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis.[2][4] |
Biosynthesis of this compound in Streptomyces antibioticus
The biosynthesis of this compound is a complex process involving a type I polyketide synthase (PKS) for the creation of the macrolactone ring, followed by post-PKS modifications. Key genes involved in this pathway have been identified within the this compound gene cluster.[5]
The process begins with the assembly of a 14-membered macrolactone ring, oleandolide, from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units.[5] Following the formation of the macrolactone ring, two deoxysugars, L-oleandrose and D-desosamine, are attached. The glycosyltransferases encoded by the oleG2 and oleG1 genes are responsible for attaching L-oleandrose and D-desosamine, respectively.[4][5] Subsequent modifications include an epoxidation step catalyzed by an enzyme encoded by the oleP gene, which is homologous to cytochrome P450 enzymes.[4]
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[2][4] This binding interferes with the translocation of tRNA, preventing the elongation of the polypeptide chain.[7][8] While its mechanism is similar to that of erythromycin, structural differences, such as the lack of a 12-hydroxyl group and a 3-methoxy group, are thought to result in a weaker interaction with the 50S subunit and consequently, lower antibiotic potency.[4]
Mechanisms of Resistance
The producing organism, S. antibioticus, has developed resistance mechanisms to avoid suicide. One key mechanism is the active efflux of this compound from the cell, mediated by ABC (ATP-binding cassette) transporters encoded by genes such as oleB and oleC.[5][9] These transporters pump the antibiotic out of the cell, maintaining a low intracellular concentration. Another resistance strategy involves the enzymatic inactivation of this compound through glycosylation, a process catalyzed by a glucosyltransferase.[2]
Experimental Protocols
This assay is used to determine the inhibitory effect of a compound on bacterial protein synthesis. A common method involves a cell-free transcription/translation system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase), amino acids (including a radiolabeled or fluorescently tagged amino acid), ATP, GTP, and other necessary components for transcription and translation.
-
Incubation: Add varying concentrations of this compound to the reaction mixtures. Incubate at 37°C for a specified period (e.g., 1-2 hours).
-
Detection: Quantify the synthesized protein. For radiolabeled amino acids, this can be done by measuring radioactivity. For reporter enzymes like luciferase, the activity can be measured by adding the substrate (luciferin) and detecting luminescence.
-
Analysis: Calculate the IC50 value of this compound by plotting the percentage of protein synthesis inhibition against the drug concentration.
This assay directly measures the binding of a labeled antibiotic to ribosomes.
Methodology:
-
Ribosome Isolation: Isolate 70S ribosomes from a bacterial culture.
-
Binding Reaction: Incubate the isolated ribosomes with radiolabeled this compound (e.g., [³H]-oleandomycin) in a suitable binding buffer at 37°C.
-
Filtration: After incubation, rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosomes and any bound antibiotic will be retained on the membrane, while unbound antibiotic will pass through.
-
Washing: Wash the membrane with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on the membrane using a scintillation counter.
-
Analysis: Determine the binding affinity (Kd) by performing the assay with varying concentrations of the labeled antibiotic.
This technique is used to map the precise location where a ribosome is stalled on an mRNA molecule due to the action of an antibiotic.
Methodology:
-
In Vitro Translation: Set up an in vitro transcription/translation reaction with a specific mRNA template in the presence of this compound.
-
Primer Annealing: After allowing time for ribosome stalling, add a radiolabeled DNA primer that is complementary to a sequence downstream of the potential stalling site on the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand starting from the primer and moving towards the 5' end of the mRNA.
-
Termination: The reverse transcriptase will stop (or "toe-print") at the position of the stalled ribosome.
-
Gel Electrophoresis: Denature the reaction products and separate them on a sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
Analysis: The position of the toe-print band on the gel reveals the exact nucleotide where the ribosome was stalled, providing insights into the mechanism of inhibition.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the this compound Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trthis compound | C41H67NO15 | CID 202225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Streptomyces antibioticus contains at least three this compound-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oleandomycin In Vitro Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. It functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. While it is an older antibiotic and less commonly used in human medicine today, it still finds application in veterinary medicine and serves as a reference compound in antibacterial research.
These application notes provide detailed protocols for conducting in vitro antibacterial susceptibility testing of this compound using standard methods such as broth microdilution, agar dilution, and disk diffusion. It is critical to note that as of the latest updates from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific interpretive criteria (breakpoints) and quality control (QC) ranges for this compound are not published in the primary human (M100) or veterinary (VET01) guidelines. Therefore, the results of these tests for this compound should be interpreted with caution, typically by comparing its activity to other agents or by establishing project-specific interpretive criteria.
Data Presentation
Due to the absence of current, standardized interpretive criteria from CLSI or EUCAST for this compound, the following tables provide a framework for data collection. Researchers will need to establish their own criteria for interpretation based on the specific context of their study.
Table 1: this compound MIC Quality Control Data Log
| QC Strain ID | Date | This compound Lot # | Media Lot # | Incubation Time (hrs) | Observed MIC (µg/mL) | Technologist Initials | Notes |
| S. aureus ATCC® 29213™ | |||||||
| E. faecalis ATCC® 29212™ | |||||||
| E. coli ATCC® 25922™ |
Note: ATCC® is a registered trademark of the American Type Culture Collection.
Table 2: this compound Disk Diffusion Quality Control Data Log
| QC Strain ID | Date | This compound Disk Lot # | Media Lot # | Incubation Time (hrs) | Observed Zone Diameter (mm) | Technologist Initials | Notes |
| S. aureus ATCC® 25923™ | |||||||
| E. coli ATCC® 25922™ |
Note: ATCC® is a registered trademark of the American Type Culture Collection.
Table 3: Example MIC Distribution for this compound
| Organism (n=...) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | |||
| Streptococcus pneumoniae | |||
| Pasteurella multocida |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound for use in susceptibility testing.
Materials:
-
This compound phosphate powder (analytical grade)
-
Sterile distilled water or a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquots
-
Analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure:
-
Determine the required weight of this compound powder. The amount to weigh will depend on the potency of the powder, which should be provided by the manufacturer. Use the following formula:
For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 850 µg/mg: Weight (mg) = (10 mL * 1280 µg/mL) / 850 µg/mg = 15.06 mg
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder. Aseptically add the weighed this compound to a sterile conical tube. Add a small amount of the chosen solvent (e.g., sterile distilled water) and vortex thoroughly to dissolve. Bring the solution to the final desired volume.
-
Sterilize the stock solution. Sterilize the this compound stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot and store. Dispense the sterile stock solution into smaller, sterile, cryo-rated tubes. Store the aliquots at -20°C or colder for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
-
Plate reader (optional, for automated reading)
-
Appropriate QC strains (e.g., S. aureus ATCC® 29213™)
Procedure:
-
Prepare this compound dilutions. In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Typically, each well will contain 50 µL of the diluted antibiotic.
-
Prepare the inoculum. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate the microtiter plate. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing only broth).
-
Incubate. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader. The growth control well should show turbidity, and the sterility control well should remain clear.
-
Quality Control. Concurrently test the appropriate QC strain. The resulting MIC for the QC strain should be within the laboratory's established acceptable range.
Protocol 3: Disk Diffusion (Kirby-Bauer) Assay
This qualitative method assesses the susceptibility of bacteria to this compound impregnated on a paper disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (15 µg)[1]
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
-
Appropriate QC strains (e.g., S. aureus ATCC® 25923™)
Procedure:
-
Prepare the inoculum. As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate the MHA plate. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry. Let the plate sit for 3-5 minutes, but no more than 15 minutes, to allow the inoculum to be absorbed.
-
Apply the this compound disk. Using sterile forceps, place a 15 µg this compound disk onto the surface of the agar. Gently press the disk to ensure complete contact with the agar.
-
Incubate. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure the zone of inhibition. After incubation, measure the diameter of the zone of no growth around the disk to the nearest millimeter using a ruler or caliper.
-
Quality Control. Test the appropriate QC strain alongside the clinical isolates. The zone of inhibition for the QC strain should fall within the laboratory's established acceptable limits.
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Logic for Interpreting Susceptibility Test Results.
References
Application Note: High-Throughput Analysis of Oleandomycin using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note presents a detailed and robust method for the detection and quantification of oleandomycin in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and food safety, providing a comprehensive guide from sample preparation to data analysis. The method utilizes a straightforward extraction and cleanup procedure, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the analysis of this compound.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces antibioticus. It is effective against a range of Gram-positive bacteria and has been used in both human and veterinary medicine. Due to its potential for residues in food products of animal origin, sensitive and specific analytical methods are required for monitoring and regulatory compliance. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred technique for the analysis of antibiotic residues due to its high sensitivity, specificity, and ability to handle complex matrices. This application note provides a comprehensive protocol for the determination of this compound using LC-MS/MS.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol based on solid-phase extraction (SPE) is outlined below, which can be adapted for various matrices such as animal tissues (muscle, liver), honey, and milk.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Oasis HLB SPE cartridges (or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Extraction solution: Acetonitrile/water (80:20, v/v) with 0.1% formic acid
-
SPE conditioning solution: Methanol
-
SPE equilibration solution: Ultrapure water
-
SPE wash solution: 5% Methanol in water
-
SPE elution solution: Methanol with 0.1% formic acid
-
Reconstitution solution: 20% Methanol in water
Procedure:
-
Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of the extraction solution to the sample. Vortex vigorously for 1 minute, followed by sonication for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of the SPE wash solution to remove interfering matrix components.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte from the cartridge with 5 mL of the SPE elution solution into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the reconstitution solution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 8 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 688.4 | 530.3 (Quantifier) | 0.05 | 40 | 25 |
| 688.4 | 158.1 (Qualifier) | 0.05 | 40 | 30 |
Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method for this compound detection.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Bovine Muscle | 5 | 92.5 | 6.8 |
| 20 | 95.1 | 5.2 | |
| 50 | 98.3 | 4.5 | |
| Honey | 5 | 88.7 | 8.1 |
| 20 | 91.2 | 6.5 | |
| 50 | 94.6 | 5.8 | |
| Milk | 5 | 90.1 | 7.5 |
| 20 | 93.4 | 6.1 | |
| 50 | 96.8 | 5.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
This compound Fragmentation Pathway
Caption: Proposed fragmentation of this compound in ESI+.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in various complex matrices. The sample preparation protocol, utilizing solid-phase extraction, offers effective cleanup and analyte enrichment. The use of Multiple Reaction Monitoring ensures high selectivity and accurate quantification, making this method suitable for both research and routine monitoring applications in food safety and pharmaceutical analysis.
Application Notes and Protocols for Oleandomycin Stock Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of oleandomycin stock solutions for various laboratory applications.
Introduction
This compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. It is known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[1][2]. While its primary application is as an antibacterial agent, researchers may utilize it in various in vitro and in vivo studies. Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 687.9 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL (145.38 mM); requires sonication for complete dissolution. | [2][4] |
| Solubility in Water | ≥ 12.5 mg/mL (18.17 mM) | [2][4] |
| Other Solvents | Soluble in methanol, ethanol, dimethylformamide (DMF). | [3][5] |
| Storage (Powder) | Store at -20°C. | [2][4] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to several months. For longer-term storage, -80°C is recommended for up to 6 months. | [2][4] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add the required volume of sterile DMSO. For a 10 mg/mL solution, add 10 mL of DMSO to the 100 mg of powder.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
-
Enhancing Solubility:
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short- to mid-term storage (up to several months) or at -80°C for long-term storage (up to 6 months)[2][4].
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a sterile this compound stock solution.
Mechanism of Action
The diagram below illustrates the established mechanism of action of this compound in bacteria.
References
Using Oleandomycin as a Selection Agent in Bacterial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the macrolide antibiotic oleandomycin as a selection agent in bacterial cultures. This document includes detailed information on its mechanism of action, recommended working concentrations, and step-by-step protocols for media preparation and bacterial selection.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. It is primarily effective against Gram-positive bacteria and functions by inhibiting protein synthesis. Its specific mode of action and the availability of corresponding resistance genes make it a useful tool for molecular biology and microbiology research, particularly for the selection of genetically modified bacteria.
Mechanism of Action
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1] This binding event interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth. This mechanism is similar to that of other macrolide antibiotics, such as erythromycin.
Spectrum of Activity
The primary targets of this compound are Gram-positive bacteria. It has demonstrated activity against genera such as Staphylococcus and Enterococcus.[1] Its efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that restricts antibiotic entry.
Resistance to this compound
Bacterial resistance to this compound can be conferred by several mechanisms, primarily through the expression of specific resistance genes. These genes often code for:
-
Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. Genes such as oleB and oleC from Streptomyces antibioticus encode for ATP-binding cassette (ABC) transporters that function as efflux pumps.[2][3]
-
Ribosomal Modification: Enzymes encoded by resistance genes can modify the ribosomal RNA (rRNA), reducing the binding affinity of the antibiotic. The erm (erythromycin ribosomal methylase) genes, such as ermA and ermC, are common examples of this mechanism.[4]
The presence of these resistance genes on a plasmid or integrated into the bacterial chromosome allows for the selection of successfully transformed or engineered bacterial strains when grown on media containing this compound.
Quantitative Data for this compound as a Selection Agent
The following table summarizes the recommended working concentrations for using this compound as a selection agent in various bacterial species. It is important to note that the optimal concentration may vary depending on the specific strain, the culture medium used, and the expression level of the resistance gene. Therefore, it is recommended to perform a titration (kill curve) to determine the lowest effective concentration for your specific experimental conditions.
| Bacterial Species | Recommended Working Concentration (µg/mL) | Resistance Gene(s) | Notes |
| Staphylococcus aureus | 0.3 - 3[1] | ermA, ermC[4] | The Minimum Inhibitory Concentration (MIC) can be a useful starting point. |
| Streptomyces spp. | 25 - 50 | oleA, oleB, oleC[2] | Based on concentrations used for other macrolides in Streptomyces. Empirical testing is recommended. |
| Bacillus subtilis | 1 - 5 | erm genes | Based on concentrations used for erythromycin selection in B. subtilis. Titration is advised. |
| Escherichia coli | 25 - 50 | erm genes | E. coli is naturally more resistant to macrolides. Higher concentrations may be required, and efficiency should be tested. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water or ethanol (70-95%)
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm pore size)
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the desired stock solution concentration (e.g., 10 mg/mL). Use the following formula to calculate the mass of this compound powder needed: Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)
-
Dissolve the powder: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube. Add the appropriate solvent (water or ethanol) to achieve the final desired volume.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile recipient tube.
-
Aliquot and store: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.
Protocol 2: Preparation of this compound-Containing Agar Plates
Materials:
-
Luria-Bertani (LB) agar, Tryptic Soy Agar (TSA), or other appropriate solid medium
-
Autoclaved and cooled molten agar (approximately 50-60°C)
-
This compound stock solution (from Protocol 1)
-
Sterile petri dishes
Procedure:
-
Prepare the agar: Prepare the desired agar medium according to the manufacturer's instructions and autoclave to sterilize.
-
Cool the agar: Allow the molten agar to cool in a water bath to a temperature of 50-60°C. This is crucial to prevent the heat-labile antibiotic from degrading.
-
Add this compound: Aseptically add the required volume of the this compound stock solution to the molten agar to achieve the desired final working concentration. Swirl the flask gently to ensure even distribution of the antibiotic.
-
Pour the plates: Pour the this compound-containing agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Solidify and store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C in the dark. It is recommended to use the plates within 2-4 weeks for optimal performance.
Protocol 3: Bacterial Selection Using this compound
Materials:
-
Bacterial culture transformed with a plasmid containing an this compound resistance gene
-
This compound-containing agar plates (from Protocol 2)
-
Sterile liquid culture medium (e.g., LB broth, TSB) with this compound
-
Incubator
-
Sterile spreaders or plating beads
Procedure:
-
Transformation recovery: Following the transformation procedure, allow the bacteria to recover in a non-selective liquid medium for a period of 1-2 hours to allow for the expression of the resistance gene.
-
Plating on selective media: Plate a suitable volume of the recovered culture onto the pre-warmed this compound-containing agar plates. Use a sterile spreader or plating beads to distribute the cells evenly.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific bacterial species until colonies are visible (typically 16-48 hours).
-
Colony selection and verification: Pick individual, well-isolated colonies that have grown on the selective plates.
-
Liquid culture selection (optional): To grow a larger volume of the selected strain, inoculate a single colony into a sterile liquid culture medium containing the appropriate concentration of this compound. Incubate with shaking at the optimal temperature.
Visualizations
Caption: Experimental workflow for bacterial selection using this compound.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Streptomyces antibioticus contains at least three this compound-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Low level resistance to this compound as a marker of ermA in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Oleandomycin in Ribosome Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of oleandomycin, a macrolide antibiotic, in ribosome binding assays. The information is intended to guide researchers in designing and executing experiments to investigate the interaction of this compound with its ribosomal target.
Introduction
This compound is a macrolide antibiotic that exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1] This interaction interferes with protein synthesis, ultimately inhibiting bacterial growth.[1] Understanding the specifics of this binding is crucial for elucidating its mechanism of action, overcoming resistance, and developing novel antibiotic derivatives. Ribosome binding assays are fundamental tools for characterizing the affinity, kinetics, and specific binding site of antibiotics like this compound.
Mechanism of Action
This compound, like other macrolide antibiotics, binds to the 50S ribosomal subunit in the nascent peptide exit tunnel (NPET). This binding sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and subsequent cessation of protein synthesis. While the general mechanism is understood, the precise molecular interactions and the kinetic parameters of this compound binding are areas of ongoing research.
Data Presentation
The following table summarizes the available quantitative data for this compound's activity, which is a direct consequence of its ribosome binding. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Parameter | Organism | Value | Reference |
| MIC | Staphylococcus aureus | 3 µg/mL | [2] |
| MIC | Staphylococcus aureus (erythromycin-resistant, erm(C)) | > 64 mg/L | [3] |
| MIC | Staphylococcus aureus (erythromycin-resistant, erm(A)) | 16-32 mg/L | [3] |
Experimental Protocols
Detailed methodologies for key experiments to study this compound-ribosome interactions are provided below. These protocols are based on established methods for macrolide antibiotics and can be adapted for specific experimental needs.
Protocol 1: In Vitro Translation Inhibition Assay
This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract or a purified transcription-translation system (e.g., PURExpress)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled amino acid)
-
This compound stock solution
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabeled detection) or a fluorometer
Procedure:
-
Prepare a master mix containing the S30 extract or purified system components, reaction buffer, and the DNA template.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Initiate the transcription-translation reaction by adding the amino acid mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with TCA and then ethanol to remove unincorporated amino acids.
-
Measure the amount of incorporated radiolabeled or fluorescent amino acid using a scintillation counter or fluorometer.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Nitrocellulose Filter Binding Assay
This assay directly measures the binding of radiolabeled this compound to ribosomes. A study by Fierro et al. (1987) utilized [3H]this compound for such binding studies.[4]
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (same as binding buffer)
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled this compound in binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at 37°C).
-
Filter the reaction mixture through a nitrocellulose filter under gentle vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
Wash the filter with cold washing buffer to remove any non-specifically bound ligand.
-
Dissolve the filter in scintillation fluid.
-
Quantify the amount of bound radiolabeled this compound using a scintillation counter.
-
Plot the amount of bound ligand as a function of the free ligand concentration to determine the dissociation constant (Kd).
Protocol 3: Ribosome Footprinting (Toeprinting) Assay
This technique identifies the specific site on the mRNA where the ribosome is stalled by this compound.
Materials:
-
In vitro transcription-translation system
-
DNA template containing a T7 promoter and the gene of interest
-
This compound
-
Primer complementary to a region downstream of the expected stall site, labeled with a fluorescent or radioactive tag
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel
Procedure:
-
Perform an in vitro transcription-translation reaction in the presence and absence of this compound.
-
After a defined incubation period, add the labeled primer to the reaction mixture and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.
-
Terminate the reaction and denature the samples.
-
Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA template.
-
The appearance of a specific band in the this compound-treated sample that is absent or reduced in the control indicates the position of the ribosome stall site.
Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: this compound binds to the 50S ribosomal subunit, blocking the exit tunnel.
Diagram 2: Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a cell-free system.
Diagram 3: Logical Relationship in Ribosome Footprinting
References
Application Notes and Protocols for the Purification of Oleandomycin from Streptomyces antibioticus Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of the macrolide antibiotic oleandomycin from the fermentation broth of Streptomyces antibioticus. The methodologies described herein are compiled from various scientific sources and are intended to guide researchers in the development of robust purification strategies.
Introduction
This compound is a 14-membered macrolide antibiotic produced by Streptomyces antibioticus.[1] It exhibits bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] The purification of this compound from complex fermentation broths is a critical step in its production for research and potential therapeutic applications. This document outlines a multi-step purification process involving extraction, chromatographic separation, and crystallization.
This compound Biosynthesis and Regulation
The biosynthesis of this compound in Streptomyces antibioticus follows a modular polyketide synthase (PKS) pathway for the formation of the macrolactone ring, oleandolide. This is followed by glycosylation with two deoxysugars, L-oleandrose and D-desosamine, and subsequent modifications. The genetic blueprint for this intricate process is encoded within the this compound gene cluster. Understanding this pathway is crucial for optimizing fermentation conditions to enhance this compound yield.
Caption: Simplified overview of the this compound biosynthesis pathway.
Purification Workflow
The purification of this compound from the fermentation broth of Streptomyces antibioticus is a multi-step process designed to isolate the active compound from a complex mixture of cellular debris, media components, and other secondary metabolites. The general workflow involves the separation of biomass, extraction of the active compound, followed by chromatographic purification and a final crystallization step to obtain a highly pure product.
Caption: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes the expected outcomes at each stage of the this compound purification process. Please note that specific yields and purity levels can vary depending on the fermentation conditions, the specific strain of S. antibioticus used, and the precise execution of the purification protocol. The data presented here are estimates based on typical antibiotic purification processes.
| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) | Key Impurities Removed |
| Solvent Extraction | Clarified Supernatant | Crude Extract | 80-90 | 10-20 | Polar media components, salts, some proteins |
| Silica Gel Chromatography | Crude Extract | Partially Purified Fractions | 60-70 | 70-85 | Other secondary metabolites, pigments, less polar impurities |
| Preparative HPLC | Partially Purified Fractions | Highly Purified Fractions | 80-90 | >95 | Closely related structural analogs, minor impurities |
| Crystallization | Purified Fractions | Crystalline this compound | 70-80 | >98 | Residual solvents, amorphous impurities |
Experimental Protocols
Fermentation of Streptomyces antibioticus
A detailed fermentation protocol is beyond the scope of these purification notes. However, a typical production medium for this compound includes a carbon source (e.g., glucose, fructose), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts. Fermentation is typically carried out for 5-7 days at 28-30°C with agitation and aeration.
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of this compound from the clarified fermentation broth.
Materials:
-
Clarified fermentation supernatant
-
Ethyl acetate or Butyl acetate
-
Sodium sulfate (optional, for increasing partitioning)[2]
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelia. Decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 8.0-8.5 with NaOH. This ensures that this compound, which is a weak base, is in its non-ionized form and thus more soluble in organic solvents.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate or butyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic layer (top) will contain the this compound.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh solvent to maximize recovery.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the pooled extract over anhydrous sodium sulfate (optional).
-
Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Acidic Back-Extraction (Optional Purification Step):
-
Dissolve the crude extract in a minimal volume of ethyl acetate.
-
Add an equal volume of acidic water (pH 2.0-2.5 with HCl).
-
Shake vigorously. The protonated this compound will move into the aqueous layer, leaving many impurities in the organic layer.
-
Separate the aqueous layer.
-
Adjust the pH of the aqueous layer back to 8.0-8.5 with NaOH.
-
Re-extract the this compound into fresh ethyl acetate as described in step 3.
-
Concentrate the organic extract to yield a more purified crude product.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the purification of the crude this compound extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Hexane, Ethyl acetate, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with 2-3 column volumes of hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal volume of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A suggested gradient could be:
-
Hexane:Ethyl Acetate (9:1 to 1:1)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (9.5:0.5 to 9:1)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp (if applicable) or by staining (e.g., with iodine vapor or a suitable chemical spray).
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
-
Concentration:
-
Combine the pure fractions and concentrate them to dryness using a rotary evaporator.
-
Protocol 3: Purity Assessment by Analytical HPLC
This protocol provides a method for determining the purity of this compound fractions.
Materials:
-
Purified this compound sample
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
-
This compound analytical standard
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase starting condition (e.g., 90% A, 10% B) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 10% B
-
5-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the sample and the analytical standard.
-
Determine the retention time of the this compound peak by comparison with the standard.
-
Calculate the purity of the sample by integrating the peak area of this compound and expressing it as a percentage of the total peak area.
-
Protocol 4: Crystallization of this compound
This protocol describes a general method for the crystallization of purified this compound to obtain a highly pure, stable solid form. The choice of solvent is critical and may require some optimization.
Materials:
-
Purified this compound (as a concentrated oil or amorphous solid)
-
Crystallization solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture)
-
Anti-solvent (e.g., hexane, heptane, water)
-
Crystallization vessel (e.g., beaker or flask)
-
Stirring apparatus (optional)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent at a slightly elevated temperature (e.g., 40-50°C) to achieve saturation.
-
Inducing Crystallization:
-
Cooling: Slowly cool the saturated solution to room temperature, and then further to 4°C. Slow cooling generally promotes the formation of larger, more well-defined crystals.
-
Anti-solvent Addition: Alternatively, slowly add an anti-solvent in which this compound is poorly soluble to the saturated solution with gentle stirring until turbidity is observed. Then, allow the solution to stand undisturbed.
-
-
Crystal Growth: Allow the solution to stand for several hours to days to allow for crystal growth.
-
Harvesting:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.
-
-
Drying: Dry the crystals under vacuum at a low temperature to remove residual solvent.
Concluding Remarks
The protocols provided in these application notes offer a robust framework for the purification of this compound from Streptomyces antibioticus cultures. Researchers are encouraged to optimize these methods based on their specific experimental conditions and available resources to achieve high purity and yield of the target compound. The successful purification of this compound is a critical step for further research into its biological activity and potential therapeutic applications.
References
Application Notes and Protocols for Testing Oleandomycin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the synergistic potential of oleandomycin, a macrolide antibiotic, when combined with other antimicrobial agents. The primary focus is on the well-documented synergy between this compound and tetracycline against Gram-positive bacteria, particularly Staphylococcus aureus. The protocols provided are based on standard microbiology techniques for assessing antibiotic synergy.
Introduction
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While effective against certain Gram-positive bacteria, its clinical utility can be enhanced through combination therapy. The synergistic combination of this compound and tetracycline has been a subject of interest, with historical studies suggesting enhanced efficacy against strains resistant to either drug alone.[2][3][4][5][6] This document outlines the experimental procedures to quantitatively assess this synergy.
Data Presentation
The synergistic effect of an antibiotic combination is typically quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Table 1: Example Checkerboard Assay Results for this compound and Tetracycline against Staphylococcus aureus
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2.0 | 0.5 | 0.5 | Synergy |
| Tetracycline | 1.0 | 0.25 |
FICI Calculation:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Two primary methods are employed to determine antibiotic synergy: the checkerboard microdilution assay and the time-kill curve assay.
Protocol 1: Checkerboard Microdilution Assay
This method determines the MIC of each antibiotic alone and in various combinations, allowing for the calculation of the FICI.[7][8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound and Tetracycline stock solutions of known concentration
-
Bacterial inoculum of Staphylococcus aureus (e.g., ATCC 29213) standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (35°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of MHB into each well of the 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Tetracycline.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound.
-
The resulting plate will have a gradient of concentrations for both antibiotics.
-
Include wells with each antibiotic alone (for MIC determination) and a growth control well with no antibiotics.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Determine the MIC of each drug alone and the MIC of each drug in combination from the well that shows no growth.
-
Calculate the FICI using the formula provided above.
-
Protocol 2: Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[9]
Materials:
-
Culture flasks with MHB
-
This compound and Tetracycline stock solutions
-
Standardized bacterial inoculum of Staphylococcus aureus
-
Shaking incubator (35°C)
-
Spectrophotometer
-
Plates for colony counting (e.g., Tryptic Soy Agar)
-
Serial dilution supplies
Procedure:
-
Preparation of Cultures:
-
In separate flasks, prepare the following cultures in MHB:
-
Growth control (no antibiotic)
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Tetracycline at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Combination of this compound and Tetracycline at the same sub-inhibitory concentrations.
-
-
Inoculate each flask with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and each condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of bacterial protein synthesis.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative and qualitative determinations of the combined effect of tetracycline and this compound. I. In vitro effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro study of this compound-tetracycline mixture against 103 strains of hemolytic Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro activity of sigmamycin: a combination of tetracycline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic combination. In vivo and in vitro evaluation of this compound, erythromycin and tetracycline on cultures of staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic combinations; tetracycline, erythromycin, this compound and spiramycin, and combinations of tetracycline with each of the other three agents; comparisons of activity in vitro and antibacterial action of blood after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: Oleandomycin as a Tool for Studying Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This property makes this compound a valuable tool for researchers studying the intricacies of bacterial translation, ribosome function, and mechanisms of antibiotic resistance. Its context-dependent mode of action, where it selectively stalls ribosomes on specific mRNA sequences, provides a unique lens through which to investigate the dynamics of the ribosome exit tunnel and the interplay between the nascent polypeptide chain and the ribosomal machinery.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying bacterial protein synthesis.
Mechanism of Action
This compound binds to the 50S ribosomal subunit within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[1] This binding does not indiscriminately halt all protein synthesis. Instead, this compound's inhibitory effect is highly dependent on the sequence of the nascent polypeptide chain being synthesized.
The presence of this compound in the NPET can cause the ribosome to stall at specific peptide motifs. This stalling is not due to a simple steric blockage but rather an allosteric effect on the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The interaction between the nascent peptide, the ribosome tunnel wall, and the bound this compound molecule induces a conformational change in the PTC, rendering it unable to efficiently catalyze the addition of the next amino acid.
One of the well-studied examples of this compound-induced stalling is during the translation of leader peptides, such as ErmBL and ErmCL, which are involved in the regulation of macrolide resistance genes.[2][3]
Data Presentation
| Parameter | Value/Observation | Experimental Context | Reference |
| Working Concentration | 50 µM | Used in in vitro translation reactions for inverse toeprinting analysis to identify ribosome stalling motifs. | [4] |
| Ribosome Binding | Binds to the 50S ribosomal subunit. | Confirmed through various biochemical and structural studies. | [1] |
| Stalling Induction | Induces ribosome stalling. | Observed during the translation of specific leader peptides like ErmBL. | [2] |
| Context Specificity | Alterations in the C3 sugar of this compound are detrimental to ribosome stalling at ermCL mRNA. | Toeprinting assays show the importance of specific structural features of the antibiotic for its context-dependent action. | [5] |
| Minimum Inhibitory Concentration (MIC) | 0.3-3 µg/mL | For Staphylococcus aureus. | [1] |
Experimental Protocols
In Vitro Translation Inhibition Assay (General Protocol)
This protocol can be used to determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for linear templates
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP)
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
Transcription and translation reaction buffer
-
Nuclease-free water
-
Scintillation fluid and vials
-
Trichloroacetic acid (TCA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:
-
S30 Premix: 10 µL
-
Amino Acid Mixture (minus methionine): 2.5 µL
-
[35S]-Methionine: 1 µL
-
Plasmid DNA (0.5 µg/µL): 1 µL
-
This compound (various concentrations) or solvent control: 1 µL
-
E. coli S30 Extract: 5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.
-
Precipitation: Stop the reaction by adding 250 µL of 10% TCA.
-
Heating: Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.
-
Collection: Cool the samples on ice for 5 minutes and collect the protein precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters three times with 5% TCA and then once with ethanol.
-
Scintillation Counting: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
Toeprinting Assay for Identifying Ribosome Stalling
This protocol, adapted from established methods, can be used to map the precise location of this compound-induced ribosome stalling on a specific mRNA template.[4][6]
Materials:
-
Linear DNA template containing a T7 promoter, a ribosome binding site, and the coding sequence of interest.
-
In vitro transcription/translation system (e.g., PURExpress®)
-
This compound stock solution
-
Radiolabeled DNA primer (e.g., 5'-[32P]-labeled) complementary to a region downstream of the expected stall site.
-
Reverse transcriptase
-
dNTPs
-
Sequencing ladder of the template DNA
-
Urea-polyacrylamide gel
Procedure:
-
In Vitro Translation:
-
Set up a 5 µL in vitro translation reaction containing the DNA template (0.1 pmol) and the in vitro transcription/translation system.
-
Add this compound to the desired final concentration (e.g., 50 µM) or a solvent control.[4]
-
Incubate at 37°C for 15 minutes to allow for transcription and translation.[4]
-
-
Primer Annealing:
-
Add the 5'-[32P]-labeled primer to the reaction and incubate for a further 5 minutes at 37°C to allow annealing to the mRNA.[4]
-
-
Reverse Transcription:
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.
-
Incubate at 37°C for 15-20 minutes. The reverse transcriptase will extend the primer until it encounters a stalled ribosome, creating a truncated cDNA product (the "toeprint").
-
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Resolve the cDNA products on a urea-polyacrylamide sequencing gel alongside a sequencing ladder of the template DNA.
-
The position of the toeprint band, relative to the sequencing ladder, indicates the precise location of the stalled ribosome on the mRNA.
-
Ribosome Profiling to Study this compound's Global Effects
This generalized protocol for bacterial ribosome profiling can be adapted to study the genome-wide effects of this compound on translation.[2][7]
Materials:
-
Bacterial culture (e.g., E. coli or Bacillus subtilis)
-
This compound
-
Lysis buffer
-
Micrococcal nuclease
-
Sucrose gradients (e.g., 10-50%)
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat one half of the culture with this compound at a desired concentration (e.g., a multiple of the MIC) for a short period (e.g., 5-10 minutes). Leave the other half as an untreated control.
-
-
Cell Lysis and Nuclease Treatment:
-
Rapidly harvest and lyse the cells.
-
Treat the lysate with micrococcal nuclease to digest mRNA not protected by ribosomes.
-
-
Monosome Isolation:
-
Load the nuclease-treated lysate onto a sucrose gradient and centrifuge to separate monosomes (ribosomes with protected mRNA fragments) from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome fraction.
-
-
Footprint Extraction:
-
Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Prepare a cDNA library from the extracted footprints. This typically involves ligation of adapters, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
The density of reads at each codon position reflects the ribosome occupancy.
-
Compare the ribosome profiles of this compound-treated and untreated cells to identify positions of increased ribosome density, indicating sites of drug-induced stalling.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Studying this compound.
Caption: Logical Flow of this compound-induced Stalling.
References
- 1. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving oleandomycin solubility for in vitro assays
Welcome to the technical support center for oleandomycin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus. Its mechanism of action involves inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translation process and prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect.[1]
Q2: Which form of this compound should I use: the base or the phosphate salt?
A2: For applications requiring aqueous solutions, this compound phosphate is often preferred. The phosphate salt form is designed to have enhanced solubility and stability in aqueous solutions compared to the this compound base.[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a highly effective solvent.[3] this compound is also freely soluble in methanol and ethanol.[4] For direct preparation in aqueous media, solubility is significantly lower.
Q4: How stable are this compound stock solutions?
A4: When prepared in a suitable solvent like DMSO and stored correctly, stock solutions are stable. It is recommended to store stock solutions in aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles to prevent degradation and potential precipitation.[3]
Solubility Data
Quantitative and qualitative solubility data for this compound are summarized below. Always start with small-scale solubility tests before preparing a large stock solution.
| Compound Form | Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Notes |
| This compound Base | DMSO | 100 mg/mL | 145.38 mM | Ultrasonic treatment may be needed to achieve full dissolution.[3] |
| Water | ≥ 12.5 mg/mL | ≥ 18.17 mM | Solubility is limited in neutral aqueous solutions.[3] | |
| Ethanol | Freely Soluble | Not specified | Qualitative data indicates good solubility.[4] | |
| Methanol | Freely Soluble | Not specified | Qualitative data indicates good solubility.[4] | |
| Dilute Acids | Soluble | Not specified | Solubility is enhanced in acidic conditions.[4] | |
| This compound Phosphate | Water | Enhanced Solubility | Not specified | The phosphate salt form has improved aqueous solubility over the base.[2] |
| DMSO | Slightly Soluble | Not specified | The base form is more soluble in DMSO. | |
| Methanol | Slightly Soluble | Not specified | The base form is more soluble in Methanol. |
¹ Molarity calculated based on the molecular weight of this compound base (687.9 g/mol ).
Troubleshooting Guide for Solubility Issues
Encountering precipitation when preparing this compound solutions is a common challenge. This guide provides a systematic approach to diagnosing and solving solubility problems.
My this compound solution has precipitated. What should I do?
Follow the workflow below to identify the cause and find a solution.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound base.
Materials:
-
This compound powder (MW: 687.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to make 1 mL of a 100 mM stock, weigh 68.8 mg of this compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[3] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol details the critical step of diluting the organic stock solution into your aqueous cell culture medium or buffer to avoid precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous medium/buffer (e.g., DMEM, PBS), pre-warmed to the appropriate temperature (e.g., 37°C)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate Volume: Determine the volume of stock solution needed to achieve your desired final concentration. Aim to keep the final DMSO concentration below 0.5% to minimize cytotoxicity.
-
Prepare Medium: Place the required volume of pre-warmed aqueous medium into a sterile tube.
-
Dilution: While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution drop by drop. This rapid mixing is crucial to prevent the compound from precipitating out of solution.
-
Final Mix: Continue to mix the solution for another 30 seconds to ensure it is homogenous.
-
Use Immediately: Use the freshly prepared working solution in your in vitro assay as soon as possible. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate or degrade over time.
Mechanism of Action Diagram
This compound functions by binding to the large (50S) subunit of the bacterial ribosome, thereby inhibiting protein synthesis.
References
overcoming oleandomycin resistance in experimental bacterial strains
Technical Support Center: Overcoming Oleandomycin Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to this compound resistance in experimental bacterial strains.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms that confer this compound resistance in bacteria?
A: Bacteria primarily develop resistance to this compound, a macrolide antibiotic, through three main mechanisms:
-
Target Site Modification: This is one of the most common mechanisms, often involving enzymes encoded by erm (erythromycin ribosomal methylase) genes.[1] These enzymes methylate the 23S rRNA component of the 50S ribosomal subunit, which is the binding site for this compound.[1] This modification reduces the drug's affinity for its target, rendering it ineffective.[1]
-
Active Efflux Pumps: Bacteria can express membrane proteins that function as efflux pumps, which actively transport this compound out of the cell before it can reach its ribosomal target.[2][3] This keeps the intracellular concentration of the antibiotic below the effective threshold.[3] Specific efflux systems, including those from the ABC-transporter superfamily, have been identified as conferring this compound resistance.[4]
-
Ribosomal Mutations: Spontaneous mutations in the genes encoding ribosomal proteins, such as L4 and L22, or in the 23S rRNA itself can alter the antibiotic's binding site and lead to resistance.[5][6][7]
Q2: My bacterial strain is resistant to this compound but remains susceptible to other macrolides. What could be the reason?
A: This phenomenon, known as dissociated resistance, can occur due to several factors. The resistance mechanism may be highly specific to the structure of this compound. For example, certain efflux pumps are selective and may recognize and expel this compound but not other macrolide antibiotics with different chemical structures.[2] Additionally, some erm genes show different induction patterns; this compound may be a potent inducer of resistance for a specific erm gene, while other macrolides are not.[8][9]
Q3: How can I experimentally determine which resistance mechanism is present in my bacterial strain?
A: A systematic approach is recommended to identify the resistance mechanism:
-
Genetic Screening: Use PCR to screen for the presence of known macrolide resistance genes, particularly erm genes like erm(A), erm(B), and erm(C), which are common in clinical isolates.[1][9]
-
Efflux Pump Inhibition Assay: Perform a minimum inhibitory concentration (MIC) assay with this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanyl arginyl β-naphthylamide (PAβN).[10] A significant reduction in the MIC in the presence of the EPI suggests that an efflux mechanism is involved.
-
Gene Sequencing: Sequence the genes encoding ribosomal proteins L4 and L22, as well as domains II and V of the 23S rRNA gene.[7] Comparing these sequences to a susceptible wild-type strain can reveal mutations responsible for resistance.[5][7]
Section 2: Troubleshooting Guides
Guide 1: Combination Therapy Fails to Show Synergy
-
Problem: An experiment combining this compound with another antibiotic or an adjuvant does not result in the expected synergistic or potentiating effect against a resistant strain.
-
Possible Causes:
-
Antagonistic Interaction: The two compounds may have a negative interaction, where one inhibits the action of the other.
-
Inappropriate Adjuvant: The chosen adjuvant (e.g., an efflux pump inhibitor) may not be effective against the specific resistance mechanism of the strain. For instance, an EPI will not be effective if the primary resistance mechanism is target site modification via erm genes.[11]
-
Incorrect Concentrations: The concentrations used in the assay may not be within the range where synergy occurs. Synergy is often concentration-dependent.
-
Resistance to Both Agents: The bacterial strain may possess resistance mechanisms to both compounds being tested.
-
-
Solutions:
-
Perform a Checkerboard Assay: This method tests a wide range of concentrations for both agents to systematically determine if synergy, additivity, or antagonism occurs.
-
Verify the Resistance Mechanism: Before selecting a combination agent, confirm the primary resistance mechanism in your strain using the methods described in FAQ Q3.
-
Explore Alternative Adjuvants: If an EPI is ineffective, consider a potentiator with a different mechanism, such as bicarbonate, which increases macrolide uptake.[12][13]
-
Try Different Antibiotic Classes: Combine this compound with antibiotics that have different cellular targets, such as β-lactams (cell wall synthesis) or polymyxins (membrane integrity), which can facilitate macrolide entry.[14][15]
-
Guide 2: Spontaneous Resistance Emerges During Experimentation
-
Problem: A bacterial culture that was initially susceptible to this compound becomes resistant after a few passages or during a prolonged experiment.
-
Possible Causes:
-
Selection of Pre-existing Mutants: The initial population may have contained a small sub-population of resistant mutants that were selected for under antibiotic pressure.
-
Sub-Lethal Antibiotic Concentrations: Exposure to low, sub-MIC levels of this compound can select for resistant mutants that have a low fitness cost.[16][17] This is because at these concentrations, susceptible bacteria are inhibited but not killed, giving a competitive advantage to resistant variants.[17]
-
Inducible Resistance: The strain may carry an inducible resistance gene (e.g., some erm genes) that is expressed at higher levels upon exposure to the antibiotic.[9]
-
-
Solutions:
-
Maintain High Antibiotic Concentrations: When possible, use this compound concentrations well above the MIC of the susceptible strain to prevent the growth of low-level resistant mutants.
-
Limit Duration of Exposure: Minimize the length of experiments involving sub-MIC concentrations of the antibiotic to reduce the window for selection.
-
Perform Population Analysis: Plate the culture on both antibiotic-free and this compound-containing agar at the beginning and end of the experiment to quantify the emergence of resistant colonies.
-
Characterize Resistant Isolates: Isolate the newly resistant colonies and determine their mechanism of resistance to understand the evolutionary pathway.
-
Section 3: Experimental Protocols
Protocol 1: Potentiating this compound with an Efflux Pump Inhibitor (EPI)
This protocol uses a checkerboard microdilution assay to determine if an EPI can restore this compound susceptibility.
-
Objective: To quantify the synergistic interaction between this compound and an EPI against a resistant bacterial strain.
-
Materials:
-
This compound-resistant bacterial strain
-
Susceptible control strain
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
EPI stock solution (e.g., PAβN)
-
Sterile 96-well microtiter plates
-
-
Methodology:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
In a 96-well plate, prepare a two-dimensional serial dilution of this compound (horizontally) and the EPI (vertically). Concentrations should range from 4x MIC to 1/16x MIC for this compound and a similar range for the EPI based on literature values.
-
Inoculate each well (except for sterility controls) with the prepared bacterial suspension.
-
Include control wells: bacteria with no drugs (growth control), media only (sterility control), and bacteria with each drug alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)
-
FIC Index = FIC of this compound + FIC of EPI
-
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additivity: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 2: Overcoming Resistance with Bicarbonate Supplementation
This protocol assesses the ability of bicarbonate to enhance this compound activity, as it has been shown to increase the intracellular concentration of macrolides.[12][13]
-
Objective: To determine the MIC of this compound against a resistant strain in standard media versus media supplemented with physiological concentrations of sodium bicarbonate.
-
Materials:
-
This compound-resistant bacterial strain
-
Mueller-Hinton Broth (MHB)
-
MHB supplemented with 25 mM sodium bicarbonate (prepare fresh)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
-
Methodology:
-
Perform a standard broth microdilution MIC assay in parallel using two sets of 96-well plates.
-
For the first plate, prepare serial dilutions of this compound in standard MHB.
-
For the second plate, prepare identical serial dilutions of this compound in MHB supplemented with 25 mM sodium bicarbonate.
-
Inoculate all wells with the test organism (final concentration ~5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours in a CO2-controlled incubator (5% CO2) to maintain the pH of the bicarbonate-buffered media.
-
Determine the MIC of this compound in both conditions by observing the lowest concentration with no visible growth.
-
-
Interpretation of Results:
Section 4: Data Summaries and Visualizations
Data Tables
Table 1: Common Mechanisms and Genes of this compound Resistance
| Resistance Mechanism | Associated Genes/Elements | Function of Gene Product | Common in |
|---|---|---|---|
| Target Site Modification | erm(A), erm(C), erm(Y) | 23S rRNA methyltransferase; prevents drug binding.[1][8][9] | Staphylococcus spp., Streptococcus spp. |
| Active Efflux | msr(A), ole(C) | ABC transporter or MFS-type efflux pump; expels drug from cell.[4][8] | Staphylococcus spp., Streptomyces spp. |
| Drug Inactivation | ere(A), ere(B) | Erythromycin esterase; hydrolyzes the macrolide lactone ring.[18] | Enterobacteriaceae |
| Target Site Mutation | rplD, rplV, 23S rRNA | Mutations in ribosomal proteins L4 or L22, or 23S rRNA.[5][7] | Streptococcus pneumoniae, E. coli |
Table 2: Example MIC Data for Staphylococci with Different erm Genotypes This table summarizes representative Minimum Inhibitory Concentration (MIC) data for staphylococcal strains with different inducible resistance genotypes, adapted from literature findings.[8]
| Genotype | This compound MIC (mg/L) | Erythromycin MIC (mg/L) | Clarithromycin MIC (mg/L) | Notes |
| erm(C) | >128 | >128 | >128 | High-level resistance to 14- and 15-membered macrolides.[8] |
| erm(A) | 8 - 64 | 64 - 256 | 4 - 32 | Lower-level resistance to this compound and clarithromycin compared to erm(C).[8] |
Diagrams and Workflows
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for identifying the mechanism of resistance.
Caption: Logical pathway for overcoming resistance with an Efflux Pump Inhibitor.
References
- 1. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Streptomyces antibioticus contains at least three this compound-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]
- 7. Diversity of Ribosomal Mutations Conferring Resistance to Macrolides, Clindamycin, Streptogramin, and Telithromycin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Acquired and Native Macrolide Resistance with Bicarbonate — Brown Lab [brownlab.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 16. Selection of antibiotic resistance at very low antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of Resistant Bacteria at Very Low Antibiotic Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Origin and evolution of genes specifying resistance to macrolide, lincosamide and streptogramin antibiotics: data and hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleandomycin Concentration for Effective Bacterial Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandomycin. The information is designed to address common issues encountered during experiments to determine the optimal concentration for effective bacterial inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against common Gram-positive bacteria?
A1: The MIC of this compound can vary depending on the bacterial species and strain. Below is a summary of reported MIC values for key bacteria.
Data Presentation: this compound MIC Values
| Bacterial Species | This compound MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.3 - 3[1] | Effective against many strains. |
| Enterococcus faecalis | ~1 - 4 (estimated) | The MIC for enterococci is approximately double that of erythromycin[1]. Erythromycin MICs for E. faecalis are often in the 0.5-2 µg/mL range. |
| Bacillus subtilis | ~0.5 - 2 (estimated) | Based on comparative data with erythromycin, which has reported MICs against B. subtilis in the range of 0.25-1 µg/mL. |
Q2: How does the activity of this compound compare to other macrolide antibiotics?
A2: this compound is generally considered to be less potent than erythromycin against bacteria such as staphylococci and enterococci[1]. However, its effectiveness can be influenced by factors like its accumulation in tissues.
Q3: What is the mechanism of action of this compound?
A3: this compound is a bacteriostatic agent that inhibits protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.
Q4: What are the known mechanisms of resistance to this compound?
A4: Bacterial resistance to this compound can occur through several mechanisms, with active efflux being a significant contributor. In the organism that produces this compound, Streptomyces antibioticus, resistance is conferred by a combination of efflux pumps (OleB and OleC) and enzymatic inactivation via glycosylation (OleD). In pathogenic bacteria, efflux pumps are also a primary mechanism for extruding the antibiotic from the cell, preventing it from reaching its ribosomal target.
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected MIC values.
-
Possible Cause 1: Inoculum preparation.
-
Troubleshooting Step: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) as recommended by CLSI or EUCAST guidelines. An inoculum that is too dense can lead to artificially high MIC values.
-
-
Possible Cause 2: this compound stability.
-
Troubleshooting Step: this compound phosphate's stability can be affected by its form (crystalline vs. amorphous) and humidity[2]. Use the crystalline form for greater stability. Prepare stock solutions fresh and avoid repeated freeze-thaw cycles. Consider performing a stability check of this compound in your specific culture medium at 37°C, as some antibiotics can degrade over the course of an experiment[3].
-
-
Possible Cause 3: Media components.
-
Troubleshooting Step: The composition of the culture medium can influence the activity of some antibiotics. Ensure you are using the recommended medium for susceptibility testing (e.g., Mueller-Hinton Broth). Components in complex media could potentially interfere with this compound's activity.
-
Issue 2: No bacterial inhibition observed even at high concentrations.
-
Possible Cause 1: Intrinsic or acquired resistance.
-
Troubleshooting Step: The target bacterium may possess intrinsic resistance or have acquired resistance genes. This is particularly relevant for Gram-negative bacteria, which are generally not susceptible to this compound. For Gram-positive bacteria, consider investigating the presence of efflux pumps.
-
-
Possible Cause 2: Inactivation of this compound.
-
Troubleshooting Step: Some bacteria may produce enzymes that inactivate this compound[4]. If you suspect this, you can test for antibiotic inactivation by measuring the concentration of active this compound in the culture supernatant over time using methods like HPLC.
-
Issue 3: Synergistic or antagonistic effects with other compounds are unclear.
-
Possible Cause: Complex interactions.
-
Troubleshooting Step: When testing this compound in combination with other drugs, the interpretation of results can be complex. Use a checkerboard assay to systematically evaluate the interaction and calculate the Fractional Inhibitory Concentration (FIC) index to determine if the effect is synergistic, additive, indifferent, or antagonistic.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate except for the first column.
-
Add 200 µL of the working this compound solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in wells with decreasing concentrations of this compound.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: this compound resistance mechanisms in Streptomyces antibioticus.
Caption: Logical guide for troubleshooting inconsistent this compound MIC results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Factors determining the stability of this compound phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting inconsistent results in oleandomycin MIC assays
Technical Support Center: Oleandomycin MIC Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in this compound Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values are consistently higher or lower than expected. What are the potential causes?
A1: Deviations in MIC values can stem from several factors. Key areas to investigate include:
-
Inoculum Preparation: An inoculum density that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely lowered MICs. It is critical to standardize the bacterial suspension to the recommended concentration, typically 0.5 McFarland, which corresponds to approximately 1-5 x 10^8 CFU/mL before final dilution.[1][2][3]
-
This compound Stock Solution: Errors in the preparation, storage, or dilution of the this compound stock solution can significantly impact results. Ensure the antibiotic is fully solubilized and stored correctly to maintain its potency.[4] The stability of the antibiotic in the prepared medium is also a crucial factor.[5]
-
Media Composition: The type of culture medium (e.g., Mueller-Hinton Broth) and its components, such as cation concentrations, can influence the activity of this compound.[1][6] Using a consistent and appropriate medium is essential for reproducible results.
-
Incubation Conditions: Variations in incubation time, temperature, and atmosphere (e.g., CO2 levels for certain bacteria) can affect bacterial growth and, consequently, the MIC reading.[3]
Q2: I am observing skipping wells or trailing endpoints in my broth microdilution assay. What does this indicate?
A2: "Skipping wells" (growth in higher concentration wells but not in lower ones) and "trailing endpoints" (reduced but still visible growth over a range of concentrations) can complicate MIC determination.
-
Contamination: Contamination of the culture or reagents can lead to erratic growth patterns. Always use aseptic techniques and check for culture purity.
-
Bacterial Properties: Some bacteria may exhibit trailing growth, which can be inherent to the strain. It is important to adhere to strict reading guidelines, such as the lowest concentration with no visible growth.
-
Antibiotic Stability: Degradation of the antibiotic in the assay plate could lead to growth in wells that initially had inhibitory concentrations.[5]
Q3: Can the chosen testing method (e.g., broth microdilution vs. agar dilution) affect the this compound MIC results?
A3: Yes, different methodologies can yield varying results.[2] Broth microdilution and agar dilution are common reference methods, but procedural differences can lead to discrepancies.[6] For instance, the diffusion of this compound in agar can be a factor in agar-based methods.[7] It is crucial to be consistent with the chosen method and follow standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure comparability of results.[2][8][9]
Q4: How critical is the quality control (QC) strain in my this compound MIC assay?
A4: Using a QC strain with a known and expected MIC range for this compound is essential for validating your assay. If the MIC for the QC strain falls outside the acceptable range, it indicates a systemic issue with the experiment, such as problems with the antibiotic, media, inoculum, or incubation.[2] Results for test isolates should only be considered valid when the QC strain performs as expected.
Troubleshooting Inconsistent this compound MIC Results
The table below summarizes common issues encountered during this compound MIC assays and provides corrective actions.
| Observed Problem | Potential Cause | Recommended Corrective Action |
| MIC values are consistently too high. | Inoculum density is too high. | Standardize inoculum to 0.5 McFarland and verify cell concentration.[2][3] |
| This compound stock solution has lost potency. | Prepare a fresh stock solution of this compound and verify its concentration. | |
| Incorrect incubation conditions. | Ensure incubator temperature and atmosphere are correct and consistent. | |
| MIC values are consistently too low. | Inoculum density is too low. | Standardize inoculum to 0.5 McFarland and verify cell concentration.[2] |
| Error in serial dilution of this compound. | Review and repeat the serial dilution procedure carefully. | |
| High variability between replicate assays. | Inconsistent inoculum preparation. | Use a standardized protocol for inoculum preparation for every experiment. |
| Pipetting errors during plate setup. | Calibrate pipettes and use proper pipetting techniques. | |
| Contamination of reagents or cultures. | Use aseptic techniques and regularly check for contamination. | |
| No bacterial growth in any wells, including the positive control. | Inoculum was not viable or was not added. | Verify the viability of the bacterial culture and ensure it was added to the wells. |
| Residual sterilizing agent in labware. | Ensure all labware is properly rinsed and free of any inhibitory substances. | |
| Growth in the negative control well. | Contamination of the growth medium. | Use fresh, sterile medium and check for contamination before use. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This method determines the MIC in a liquid medium using a 96-well microtiter plate.[1][6][10]
-
Prepare this compound Stock Solution: a. Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).[4] b. Sterilize the stock solution by filtration through a 0.22 µm filter. c. Store aliquots at -20°C or as recommended by the manufacturer.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[1]
-
Prepare Assay Plate: a. In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the test broth to achieve the desired concentration range. The final volume in each well should be 50 µL. b. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation and Reading: a. Seal the plate and incubate at 35-37°C for 16-20 hours. b. Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[10]
Protocol 2: Agar Dilution MIC Assay for this compound
This method involves incorporating this compound directly into the agar medium.[6]
-
Prepare this compound-Containing Agar Plates: a. Prepare molten Mueller-Hinton Agar and cool it to 45-50°C. b. Prepare serial two-fold dilutions of the this compound stock solution. c. Add a defined volume of each this compound dilution to a specific volume of molten agar, mix thoroughly, and pour into sterile petri dishes. d. Allow the plates to solidify and dry. Include a drug-free control plate.
-
Prepare and Apply Inoculum: a. Prepare and standardize the bacterial inoculum as described for the broth microdilution method. b. Spot a small, defined volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. Multiple strains can be tested on the same plate.
-
Incubation and Reading: a. Allow the inoculated spots to dry completely before inverting the plates. b. Incubate at 35-37°C for 16-20 hours. c. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[6]
Visualizations
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting flowchart for inconsistent this compound MIC assay results.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
stability of oleandomycin in different laboratory storage conditions
Technical Support Center: Oleandomycin Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For optimal stability, dissolve this compound phosphate in an appropriate solvent like DMSO or water.[1] Stock solutions in acetonitrile are reported to be stable for at least a month at 5°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C in the dark.[1][3]
Q2: What is the recommended long-term storage temperature for this compound?
A2: For long-term storage (up to six months), this compound stock solutions should be stored at -80°C. For shorter periods (up to one month), -20°C is sufficient.[1] The solid form, particularly crystalline this compound phosphate, is very stable.[4]
Q3: Is this compound sensitive to light?
A3: Yes. This compound absorbs light at wavelengths greater than 290 nm, which may make it susceptible to degradation upon exposure to sunlight.[5] It is best practice to store both stock solutions and solid compounds in light-protected containers or wrapped in foil.[3][6][7]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound shows reduced stability in acidic conditions. A study noted a significant drop in derivatization efficiency for HPLC analysis at a pH below 7.0, suggesting potential degradation or modification of the molecule.[2] Stability appears to be better in neutral to slightly alkaline conditions (pH 7.0-8.5).[2]
Q5: In which solvents can I dissolve this compound?
A5: this compound phosphate is soluble in DMSO (up to 100 mg/mL with sonication) and water (≥ 12.5 mg/mL).[1] It is also reported to be slightly soluble in solvents like ethanol, methanol, and acetone.[8] Stock solutions for analytical purposes have been successfully prepared in acetonitrile.[2]
Q6: What are the signs of this compound degradation?
A6: Degradation can be detected by a loss of antibacterial activity in bioassays. Chemically, it can be identified by the appearance of additional peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).[2][9] Visual signs like a change in color of the solution or precipitation might also indicate instability.
Q7: Is there a difference in stability between different forms of this compound?
A7: Yes. The physical form of solid this compound phosphate significantly impacts its stability. The crystalline form is highly stable and less susceptible to humidity, whereas the amorphous form's stability is significantly affected by moisture.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antibacterial Activity | 1. Improper storage of stock solution (e.g., wrong temperature, light exposure).2. Repeated freeze-thaw cycles.3. Degradation due to pH of the experimental medium.4. Stock solution is too old. | 1. Confirm storage conditions against recommendations (-20°C or -80°C, protected from light).2. Use freshly prepared solutions or new single-use aliquots.3. Check the pH of your buffers and media. Ensure they are within a stable range for this compound (ideally neutral to slightly alkaline).4. Prepare a fresh stock solution from the solid compound. |
| Precipitate in Stock Solution After Thawing | 1. The concentration of the stock solution exceeds its solubility at lower temperatures.2. Solvent evaporation has increased the concentration. | 1. Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the precipitate.[1]2. If the issue persists, consider preparing a more dilute stock solution.3. Ensure vials are sealed tightly to prevent evaporation. |
| Inconsistent Experimental Results | 1. Inconsistent concentration due to incomplete dissolution or degradation.2. Use of different batches of stock solutions with varying stability. | 1. Always ensure the stock solution is completely dissolved and homogenous before use.2. Prepare a large batch of stock solution, aliquot, and store under recommended conditions to ensure consistency across multiple experiments.3. Perform a stability check on your stock solution using an analytical method like HPLC if available. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Reference |
| Acetonitrile | 500 µg/mL | 5°C | At least 1 month | [2] |
| DMSO | 100 mg/mL | -20°C | Up to 1 month | [1] |
| DMSO | 100 mg/mL | -80°C | Up to 6 months | [1] |
| Water | ≥ 12.5 mg/mL | -20°C / -80°C | Up to 1 month / 6 months | [1] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations | References |
| Temperature | Higher temperatures accelerate degradation. | Store solid at controlled room temperature or refrigerated. Store solutions at -20°C or -80°C. | [1][10][11] |
| Light | Susceptible to photolysis by light with λ > 290 nm. | Store in amber vials or wrap containers in foil to protect from light. | [3][5][7] |
| pH | Less stable in acidic conditions (pH < 7). | Maintain solutions at a neutral to slightly alkaline pH (7.0 - 8.5). | [2] |
| Humidity | Amorphous form is highly sensitive to moisture. | Store solid compound in a desiccator, especially if it is in an amorphous form. | [4] |
| Physical Form | Crystalline form is more stable than amorphous form. | Use crystalline this compound phosphate for enhanced stability if available. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture or other experiments.
Materials:
-
This compound phosphate (solid)
-
Sterile, high-purity DMSO or water
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
Calibrated balance, sterile spatulas
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound phosphate powder.
-
Transfer the powder to a sterile container.
-
Add the required volume of sterile solvent (e.g., DMSO) to achieve the target concentration (e.g., 100 mg/mL).
-
To aid dissolution, vortex the solution thoroughly. If necessary, use an ultrasonic bath for a short period until the solid is completely dissolved.[1]
-
(Optional, for aqueous solutions) Sterilize the solution by passing it through a 0.22 µm syringe filter. Note: DMSO is not compatible with all filter materials; use a nylon membrane if filtering a DMSO-based solution.[12]
-
Aliquot the sterile stock solution into single-use, light-protecting tubes.
-
Label each aliquot clearly with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify this compound concentration and detect degradation products using HPLC with fluorometric detection after derivatization. This protocol is adapted from a published method.[2]
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., Inertsil ODS-2)
-
Acetonitrile (ACN), HPLC grade
-
Phosphate buffer (e.g., 0.1 mol/L, pH 7.5)
-
9-fluorenylmethoxycarbonyl chloride (FMOC) solution (0.4 mg/mL in ACN)
-
This compound standard and samples for testing
Procedure:
-
Sample Preparation & Derivatization: a. Dissolve or dilute the this compound sample to an appropriate concentration in ACN. b. To 0.1 mL of the sample, add 0.1 mL of the FMOC solution and 0.1 mL of phosphate buffer (pH 7.5). c. Heat the mixture at 45°C for 1 hour to complete the derivatization reaction. d. Add 0.2 mL of a 1:1 (v/v) mixture of phosphate buffer (0.03 mol/L, pH 7.0) and ACN. e. Transfer the final mixture to an amber HPLC vial for analysis.[2]
-
Chromatographic Conditions:
-
Column: Inertsil 150-5 ODS-2 (125 x 4 mm) or equivalent.
-
Mobile Phase: Use a gradient elution program with ACN and a suitable buffer. The exact gradient should be optimized for your system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the FMOC-oleandomycin derivative.
-
Injection Volume: 20 µL.
-
-
Data Analysis: a. Run a standard solution of known this compound concentration to determine its retention time and peak area. b. Inject the test samples. c. Compare the peak area of this compound in your samples to the standard curve to determine its concentration. d. Assess stability by monitoring the decrease in the main this compound peak area over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Key environmental factors influencing the stability of this compound.
Caption: Standard workflow for preparing stable this compound stock solutions.
Caption: A logical workflow for troubleshooting experiments with low this compound activity.
References
- 1. glpbio.com [glpbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. boneandcancer.org [boneandcancer.org]
- 4. [Factors determining the stability of this compound phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. eeescience.utoledo.edu [eeescience.utoledo.edu]
reducing background noise in HPLC analysis of oleandomycin
Technical Support Center: Oleandomycin HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the HPLC analysis of this compound?
A1: High background noise in the HPLC analysis of this compound can originate from several sources. These include impurities in the mobile phase, contamination from the sample matrix, issues with the HPLC system components such as the pump or detector, and degradation of the analytical column.[1][2][3] Specifically for macrolide antibiotics like this compound, the complexity of the sample matrix, such as in fermentation broths or animal tissues, can introduce significant interference.[1][4]
Q2: How can I improve the signal-to-noise (S/N) ratio for my this compound analysis?
A2: To enhance the signal-to-noise (S/N) ratio, you can either increase the signal intensity of this compound or decrease the baseline noise.[5][6] Methods to increase the signal include optimizing the detection wavelength (typically around 210-220 nm for UV detection of macrolides), using a more sensitive detector like a fluorescence detector after derivatization, or employing mass spectrometry.[1][7] Reducing the baseline noise can be achieved through meticulous mobile phase preparation, thorough sample cleanup, and regular system maintenance.[3][8] For optimal precision in quantitative analysis, a signal-to-noise ratio of at least 50 is recommended.[9]
Q3: What type of sample preparation is recommended for this compound analysis to minimize matrix effects?
A3: The choice of sample preparation technique depends on the complexity of the matrix. For complex samples like animal tissues or fermentation broths, a multi-step cleanup is often necessary to reduce matrix effects.[1][4][10] Common and effective methods include:
-
Solid-Phase Extraction (SPE): Cation exchange or reversed-phase cartridges are frequently used to clean up this compound samples.[1]
-
Liquid-Liquid Extraction (LLE): This technique can be used to separate this compound from interfering substances based on its solubility.[1]
-
Protein Precipitation: For biological samples, precipitating proteins with agents like perchloric acid or acetonitrile is a crucial first step.[11][12]
Q4: Can the mobile phase composition contribute to background noise in this compound analysis?
A4: Yes, the mobile phase is a primary contributor to baseline noise.[3] Impurities in solvents, improper mixing, dissolved gases, and the use of high UV-absorbing additives can all increase background noise.[6][8] For this compound analysis, it is crucial to use high-purity, HPLC-grade solvents, thoroughly degas the mobile phase, and ensure the miscibility of all components.[3][8] If using buffers, ensure they are fully dissolved and do not precipitate during the analysis.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: High Baseline Noise
Symptom: The baseline on your chromatogram is fuzzy, shows excessive fluctuation, or has a "sawtooth" pattern.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase using HPLC-grade solvents and reagents. 2. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter. 3. Degas the mobile phase thoroughly using sonication, vacuum degassing, or an inline degasser.[3][8] | Protocol for Mobile Phase Preparation: 1. Measure the required volumes of each solvent using clean glassware. 2. Mix the solvents thoroughly. If using a buffer, ensure it is completely dissolved. 3. Filter the mixture using a compatible membrane filter. 4. Degas the mobile phase for at least 15-20 minutes using a suitable method. |
| Air Bubbles in the System | 1. Purge the pump to remove any trapped air bubbles. 2. Check all tubing and connections for leaks. 3. Ensure the solvent inlet filters are properly submerged in the mobile phase reservoirs.[3] | Protocol for System Purge: 1. Disconnect the column from the system. 2. Open the purge valve on the pump. 3. Set the pump to a high flow rate (e.g., 5 mL/min) and run for several minutes until no bubbles are observed in the waste line. 4. Close the purge valve and reduce the flow rate to the analytical condition. |
| Detector Issues | 1. Allow the detector lamp to warm up for at least 30 minutes before analysis. 2. Check the lamp energy and replace it if it is low. 3. Clean the detector flow cell if it is contaminated.[3] | Protocol for Flow Cell Cleaning: 1. Flush the flow cell with a sequence of solvents, starting with water, then methanol or isopropanol, and finally the mobile phase. 2. If contamination persists, follow the manufacturer's instructions for a more intensive cleaning procedure. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent to remove strongly retained compounds. 2. If the noise persists, consider replacing the column. 3. Always use a guard column to protect the analytical column.[13] | Protocol for Column Flushing: 1. Disconnect the column from the detector. 2. Flush the column in the reverse direction with a series of solvents of increasing strength (e.g., water, methanol, acetonitrile, isopropanol). 3. Equilibrate the column with the mobile phase before reconnecting it to the detector. |
Troubleshooting Workflow for High Baseline Noise
Caption: A logical workflow for troubleshooting high baseline noise in HPLC analysis.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: The this compound peak is asymmetrical, with a tailing or fronting edge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. |
| Secondary Interactions with Silanols | 1. Adjust the mobile phase pH to be +/- 2 pH units away from the pKa of this compound. 2. Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). |
| Column Void or Contamination | 1. Reverse and flush the column. 2. If the problem persists, replace the column. |
| Extra-column Effects | 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Ensure all fittings are properly connected. |
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Animal Tissue
This protocol is a general guideline and may need optimization for specific tissue types.
-
Homogenization: Homogenize 5 g of tissue with 20 mL of acetonitrile.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Extraction: Collect the supernatant and re-extract the pellet with another 20 mL of acetonitrile. Combine the supernatants.
-
Evaporation: Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 5 mL of a suitable buffer (e.g., phosphate buffer, pH 8.5).
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of the reconstitution buffer.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 5 mL of a 5% ammonia solution in methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Protocol 2: HPLC Method for this compound Analysis (UV Detection)
This is a starting point for method development and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 6.5. The exact ratio should be optimized for best separation (e.g., starting with 40:60 acetonitrile:buffer). The addition of a small amount of triethylamine (e.g., 0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Recovery
| Sample Preparation Method | Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Solid-Phase Extraction (Cation Exchange) | Animal Tissue | >50 | <15 | [1] |
| Liquid-Liquid Extraction | Milk | 70-90 | <10 | - |
| Protein Precipitation (Acetonitrile) | Plasma | 85-105 | <10 | - |
Note: The data in the table above is illustrative and based on typical performance. Actual results may vary.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 6. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Minimum required signal-to-noise ratio for optimal precision in HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients [mdpi.com]
- 13. lcms.cz [lcms.cz]
preventing degradation of oleandomycin during experimental procedures
Welcome to the technical support center for oleandomycin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a macrolide antibiotic, is susceptible to degradation through several pathways. The primary factors include:
-
pH: this compound is sensitive to both acidic and alkaline conditions, which can catalyze the hydrolysis of its lactone ring, a common degradation pathway for macrolide antibiotics.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.
-
Enzymatic Activity: Certain enzymes, such as esterases and glycosyltransferases, can inactivate this compound by cleaving the lactone ring or modifying its sugar moieties.
-
Light: this compound absorbs light at wavelengths greater than 290 nm, which may lead to photodegradation.
Q2: How should I store my this compound samples to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: this compound powder should be stored at -20°C for long-term stability, with studies showing it can be stable for at least three years under these conditions.
-
In Solution: For stock solutions, it is recommended to store them at -80°C, where they can be stable for up to a year. Avoid repeated freeze-thaw cycles. For short-term storage (up to a month), -20°C is acceptable.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in several organic solvents. The choice of solvent can impact its stability.
-
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol are suitable solvents for preparing this compound stock solutions.
-
Aqueous Solutions: this compound has limited water solubility. When preparing aqueous solutions, it is important to consider the pH and buffer composition to minimize hydrolysis.
Q4: Can I use this compound in cell culture media? What precautions should I take?
A4: Yes, this compound can be used in cell culture experiments. However, the aqueous and physiological conditions of cell culture media can promote degradation.
-
pH of Media: Most cell culture media are buffered around pH 7.4. While this is near neutral, prolonged incubation at 37°C can still lead to gradual hydrolysis.
-
Fresh Preparations: It is best to prepare fresh dilutions of this compound in culture media for each experiment.
-
Stability Testing: If long-term incubation is required, it is advisable to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the medium with this compound and analyzing samples at different time points using a stability-indicating HPLC method.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an in vitro assay. | 1. Hydrolysis: The aqueous buffer system (pH and temperature) may be causing degradation. 2. Enzymatic Degradation: The biological system (e.g., cell lysate, tissue homogenate) may contain enzymes that inactivate this compound. 3. Adsorption: this compound may be adsorbing to plasticware. | 1. Optimize the pH of the buffer to be as close to neutral as possible. Keep experimental duration as short as feasible. Perform experiments at lower temperatures if the protocol allows. 2. Consider the use of broad-spectrum enzyme inhibitors if appropriate for the experiment. 3. Use low-protein-binding tubes and plates. |
| Inconsistent results in HPLC analysis. | 1. On-column Degradation: The mobile phase pH or temperature may be causing degradation during the HPLC run. 2. Degradation in Autosampler: Samples may be degrading while waiting in the autosampler. | 1. Adjust the mobile phase pH to a range where this compound is more stable (typically slightly acidic to neutral). Use a column oven to maintain a consistent and moderate temperature. 2. Use a cooled autosampler (e.g., 4°C). Prepare fresh samples and limit the time they spend in the autosampler. |
| Appearance of unknown peaks in chromatograms. | Degradation Products: this compound is degrading into other compounds. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method that can separate and quantify this compound from its degradants. |
Data on this compound Stability
While specific kinetic data for this compound hydrolysis at various pH and temperatures is not extensively available in the public domain, data from the structurally similar macrolide, erythromycin, can provide valuable insights. It is important to note that these are estimations and should be confirmed experimentally for this compound where possible.
Table 1: Estimated Half-life of this compound in Aqueous Solution at 25°C (Extrapolated from Erythromycin Data)
| pH | Estimated Half-life | Degradation Rate |
| 2.0 | Minutes to Hours | Very High |
| 4.0 | Hours to Days | High |
| 7.0 | Weeks | Moderate |
| 9.0 | Hours to Days | High |
Table 2: General Stability of this compound Under Different Conditions
| Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Low | Hydrolysis of the lactone ring and glycosidic bonds. |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis. |
| Alkaline (pH > 8) | Low | Hydrolysis of the lactone ring. |
| Elevated Temperature (>40°C) | Low | Accelerated hydrolysis. |
| UV/Visible Light | Moderate | Photodegradation. |
| Oxidative Stress (e.g., H₂O₂) | Moderate | Oxidation of functional groups. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
UV lamp (for photostability testing)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the this compound stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the this compound stock solution in a quartz cuvette to UV light for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method to observe the degradation of this compound and the formation of degradation products.
-
Visualizations
optimizing fermentation conditions for oleandomycin production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for oleandomycin production by Streptomyces antibioticus. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium composition for this compound production?
A typical fermentation medium for this compound production by Streptomyces antibioticus is a complex medium containing sources of carbon, nitrogen, and essential minerals. A commonly cited effective medium is a soybean-corn medium.[1] While specific formulations can vary, a baseline composition often includes:
-
Carbon Sources: Lactose is a suitable primary carbon source. It is important to note that the addition of glucose, particularly in later stages of fermentation, has been shown to decrease the yield of this compound.[1]
-
Nitrogen Sources: Soybean meal and corn steep liquor are effective nitrogen sources, providing amino acids and other essential nutrients.
-
Minerals: The medium should be supplemented with minerals necessary for microbial growth and antibiotic biosynthesis, such as phosphates and sulfates.
Q2: What are the key fermentation parameters to control for optimal this compound production?
The key environmental parameters to control during fermentation for antibiotic production by Streptomyces species include temperature, pH, aeration, and agitation. While specific optimal values for this compound are not extensively published, general ranges for Streptomyces fermentations provide a good starting point for optimization.
Q3: Can precursor feeding enhance this compound yield?
Yes, precursor feeding is a potential strategy to enhance the production of secondary metabolites like this compound. The biosynthesis of the this compound macrolactone ring utilizes acetyl-CoA and propionyl-CoA as building blocks. While direct feeding of these precursors can be challenging due to cell permeability, feeding compounds that are readily converted into these precursors may boost yield. For instance, feeding erythronolide B, an intermediate in erythromycin biosynthesis, to Streptomyces antibioticus has been shown to produce hybrid this compound-erythromycin antibiotics.[2]
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation and provides potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low this compound Yield | - Suboptimal fermentation medium (e.g., inappropriate carbon/nitrogen ratio, presence of inhibitory substances like glucose).[1]- Non-ideal physical parameters (temperature, pH, aeration, agitation).- Poor inoculum quality or low cell viability.- Strain degradation or mutation. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Avoid adding glucose during the production phase.[1] See the Experimental Protocols section for a medium optimization workflow.- Parameter Optimization: Perform studies to determine the optimal temperature, pH, aeration, and agitation rates for your specific strain and fermenter setup.- Inoculum Development: Ensure a healthy and active seed culture. Optimize seed medium and incubation time.- Strain Maintenance: Maintain a stable, high-producing strain through proper stock culture maintenance and periodic re-selection. |
| Slow or Stalled Fermentation | - Nutrient limitation.- Accumulation of toxic byproducts.- Inadequate aeration or mixing.- Suboptimal pH or temperature. | - Nutrient Analysis: Monitor key nutrient levels throughout the fermentation. Consider fed-batch strategies to maintain optimal nutrient concentrations.- Byproduct Analysis: Identify and quantify potential inhibitory byproducts. Adjust medium composition or feeding strategies to minimize their accumulation.- Aeration/Agitation Check: Ensure adequate dissolved oxygen levels and homogenous mixing. Refer to the table on Aeration and Agitation for general guidelines.- Process Control: Implement tight control of pH and temperature within the optimal ranges. |
| Inconsistent Batch-to-Batch Production | - Variability in raw materials (e.g., soybean meal, corn steep liquor).- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters. | - Raw Material QC: Implement quality control measures for all raw materials.- Standardized Inoculum Protocol: Develop and adhere to a strict protocol for inoculum preparation.- Process Monitoring & Control: Utilize automated control systems to maintain consistent fermentation conditions. |
| Presence of this compound-X | An increase in the pH of the fermentation broth can lead to the formation of this compound-X, a biologically active substance that is more water-soluble and difficult to extract with solvents like butyl acetate.[3] | To convert this compound-X back to this compound for improved extraction, adjust the pH of the fermentation broth filtrate to 5.0-5.5 and allow for a period of exposition before proceeding with the extraction.[3] |
Data Presentation: Optimizing Fermentation Parameters
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide general guidelines for optimizing fermentation parameters for antibiotic production in Streptomyces species, which can be adapted for this compound.
Table 1: General Temperature and pH Ranges for Streptomyces Fermentation
| Parameter | General Optimal Range | Notes |
| Temperature | 28 - 37 °C | The optimal temperature can be strain-specific. A study on S. thermoviolaceus showed the highest antibiotic yield at 45°C, but the fastest rate of synthesis at 37°C.[4] |
| Initial pH | 6.0 - 7.5 | The pH of the medium can change during fermentation. It is crucial to monitor and control the pH to maintain it within the optimal range for both growth and antibiotic production. |
Table 2: General Guidelines for Aeration and Agitation in Streptomyces Fermentation
| Parameter | General Recommendation | Impact on Production |
| Aeration (Dissolved Oxygen - DO) | Maintain DO above 20% saturation. | Increasing aeration can positively affect antibiotic productivity.[5][6] |
| Agitation | 200 - 800 rpm (highly dependent on fermenter geometry and scale) | Increasing agitation speed can enhance antibiotic productivity, independent of the DO concentration, by improving nutrient mixing and preventing cell clumping.[5] However, excessive agitation can cause shear stress and damage the mycelia. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium
This protocol outlines a systematic approach to optimize the components of the fermentation medium.
-
Establish a Baseline: Start with a known medium formulation, such as the soybean-corn medium.[1]
-
Vary One Factor: In separate experiments, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other components constant.
-
Analyze the Results: Measure the this compound yield for each variation.
-
Identify the Optimum: Determine the concentration of the tested component that results in the highest yield.
-
Repeat for Other Components: Repeat steps 2-4 for all other medium components.
-
Validation: Perform a final fermentation using the optimized concentrations of all components to confirm the improved yield.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound from a fermentation broth. Specific parameters may need to be optimized for your particular HPLC system and column.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to separate the mycelium.
-
Filter the supernatant through a 0.22 µm filter.
-
Perform a solvent extraction of the filtered supernatant. A common method for macrolides is extraction with an organic solvent like ethyl acetate or butyl acetate at an appropriate pH.
-
Evaporate the organic solvent and redissolve the residue in the mobile phase.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical for the separation of macrolides.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 215 nm).[8]
-
Temperature: Column temperature can be controlled (e.g., 35°C) to improve peak shape and separation.[7]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a pure this compound standard.
-
Inject the prepared sample and the standards into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
This compound Biosynthesis and Regulation Workflow
Caption: Simplified workflow of this compound biosynthesis and regulation.
Troubleshooting Logic for Low this compound Yield
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. [this compound content of mycelium and fermentation solution during cultivation of Streptomyces antibioticus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The impact of different carbon and nitrogen sources on antibiotic production by Streptomyces hygroscopicus CH-7 | Semantic Scholar [semanticscholar.org]
- 4. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of agitation and aeration conditions for maximum virginiamycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
dealing with oleandomycin efflux pumps in resistant bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating oleandomycin resistance mediated by bacterial efflux pumps. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide antibiotic produced by Streptomyces antibioticus.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of tRNA and preventing the elongation of the polypeptide chain.[2][3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[3]
Q2: How do efflux pumps cause resistance to this compound?
A2: Efflux pumps are transmembrane protein complexes that function as molecular pumps, actively transporting toxic substances, including antibiotics like this compound, out of the bacterial cell.[4][5] This process reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, preventing it from reaching its ribosomal target.[5][6] This is a major mechanism of intrinsic and acquired resistance in many bacteria.[7][8] In Gram-negative bacteria, these pumps often form a tripartite system that spans the inner membrane, periplasm, and outer membrane.[9][10]
Q3: Which specific efflux pumps are known to transport this compound or other macrolides?
A3: Several efflux pumps across different bacterial species have been identified as contributors to macrolide resistance.
-
In Gram-positive bacteria , such as Streptococcus pneumoniae, the Mef(E)/Mel dual efflux pump confers resistance to 14- and 15-membered macrolides.[11][12] In Staphylococcus aureus, various multidrug resistance (MDR) efflux pumps of the Major Facilitator Superfamily (MFS), like NorA, contribute to macrolide resistance.[13][14]
-
In Gram-negative bacteria , pumps of the Resistance-Nodulation-Division (RND) superfamily are clinically significant.[8][15] The AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are known to extrude macrolides.[9][10][16]
-
The This compound-producing organism , Streptomyces antibioticus, utilizes ABC (ATP-Binding Cassette) transporters encoded by the oleB and oleC genes for self-resistance.[1]
Q4: What are efflux pump inhibitors (EPIs) and how do they work?
A4: Efflux pump inhibitors are molecules that block the activity of efflux pumps.[17] By doing so, they restore the intracellular concentration of an antibiotic, thereby re-sensitizing a resistant bacterium to that drug.[18] EPIs can work through various mechanisms, such as competitive inhibition (acting as a substrate that clogs the pump), non-competitive inhibition, or by disrupting the energy source of the pump, like the proton motive force.[18] Common broad-spectrum EPIs used in research include reserpine, phenylalanine-arginyl β-naphthylamide (PAβN), and the protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP).[2]
Experimental Workflows & Diagrams
The following diagrams illustrate key concepts and workflows for studying this compound efflux.
Caption: Mechanism of efflux pump-mediated resistance to this compound.
Caption: Workflow for confirming efflux pump activity using inhibitors.
Caption: Inducible regulation of macrolide efflux (e.g., mef/mel).
Quantitative Data Summary
The efficacy of an Efflux Pump Inhibitor (EPI) is quantified by the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic. While specific data for this compound is dispersed, the following table illustrates the expected results from a successful experiment.
Table 1: Representative Data on the Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
| Bacterial Strain | Efflux Pump System | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold Decrease in MIC |
| S. aureus (Wild-Type) | NorA (MFS) | 16 | 2 | 8 |
| E. coli (Overexpressing) | AcrAB-TolC (RND) | 128 | 8 | 16 |
| P. aeruginosa (Wild-Type) | MexAB-OprM (RND) | 64 | 8 | 8 |
| S. pneumoniae (Wild-Type) | MefE/Mel (MFS/ABC) | 32 | 1 | 32 |
| Efflux Pump Knockout Mutant | None | 1 | 1 | 1 |
Note: Values are representative and serve to illustrate the experimental principle. Actual values will vary based on the specific strain, EPI, and experimental conditions.
Experimental Protocols
Protocol 1: Determining MIC with an Efflux Pump Inhibitor
This protocol determines the extent to which an EPI can restore this compound susceptibility. It is based on the standard broth microdilution method.[19][20]
Materials:
-
Bacterial strain of interest (and a susceptible control/knockout mutant if available).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution.
-
EPI stock solution (e.g., PAβN, reserpine).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare two sets of 96-well plates.
-
Plate A (this compound only): Add 50 µL of CAMHB to columns 2-12. Add 100 µL of this compound (at 2x the highest desired concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mix, then 2 to 3, and so on, discarding the final 50 µL from column 11. Column 12 serves as the growth control (no antibiotic).
-
Plate B (this compound + EPI): Prepare a batch of CAMHB containing the EPI at a fixed, sub-inhibitory concentration (e.g., 1/2 or 1/4 of its own MIC). Use this EPI-containing broth to perform the serial dilution of this compound exactly as described for Plate A.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well (columns 1-12) of both plates. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC from Plate A to Plate B. A ≥4-fold decrease in the MIC in the presence of the EPI is considered significant evidence of efflux activity.[21]
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This fluorometric assay measures the accumulation of the fluorescent dye EtBr, a common efflux pump substrate, to infer pump activity.[2][4][19] Reduced accumulation (lower fluorescence) implies active efflux.
Materials:
-
Bacterial strains (wild-type, resistant, and/or knockout).
-
Phosphate Buffered Saline (PBS) or HEPES buffered saline (HBS).
-
Ethidium Bromide (EtBr) stock solution.
-
Glucose solution (e.g., 0.4% w/v).
-
Efflux pump inhibitor (e.g., CCCP at 100 µM).
-
Fluorometer or fluorescence plate reader (Excitation: ~530 nm, Emission: ~600 nm).
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS or HBS.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.3.
-
-
Assay Setup:
-
Prepare three sets of wells for each strain:
-
A - Basal Accumulation: Cells + Buffer
-
B - Energized Efflux: Cells + Buffer + Glucose
-
C - Inhibited Efflux: Cells + Buffer + Glucose + EPI
-
-
Pipette 95 µL of the appropriate cell suspension/reagent mix into the wells of the microplate.
-
-
Initiating the Assay:
-
Add 5 µL of EtBr to all wells to achieve a final concentration of 1-2 µg/mL.
-
Immediately place the plate in the fluorometer.
-
-
Measurement:
-
Monitor fluorescence in real-time at 37°C, taking readings every 60 seconds for 30-60 minutes.
-
-
Data Interpretation:
-
A strain with active efflux (Condition B) will show a low, steady level of fluorescence as EtBr is pumped out as it enters.
-
A strain with inhibited efflux (Condition C) or an efflux-deficient mutant will show a rapid increase in fluorescence that plateaus at a high level, indicating intracellular accumulation of EtBr.
-
Comparing the fluorescence curves of wild-type vs. resistant strains, with and without an EPI, provides a qualitative and semi-quantitative measure of efflux pump activity.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in MIC with EPI | 1. The resistance mechanism is not efflux-mediated (e.g., target modification). 2. The specific efflux pump is not inhibited by the chosen EPI. 3. The EPI concentration is too low. 4. The EPI was degraded or inactive. | 1. Investigate other resistance mechanisms (e.g., sequencing ribosomal genes). 2. Try a different class of EPI (e.g., switch from PAβN to reserpine). 3. Confirm the EPI's sub-inhibitory concentration and use it at 1/2 or 1/4 of its MIC. 4. Prepare fresh EPI solutions for each experiment. |
| High background fluorescence in EtBr assay | 1. Contamination of reagents or media with fluorescent compounds. 2. Lysis of bacterial cells, releasing DNA that binds to extracellular EtBr. | 1. Run a "no-cell" control with only buffer and EtBr to check for background. 2. Ensure the cell suspension is handled gently and that assay conditions (e.g., EPI concentration) are not causing cell death. Check cell viability post-assay. |
| EPI is toxic to the bacteria at tested concentrations | The chosen EPI has intrinsic antibacterial activity against the test strain. | Determine the MIC of the EPI alone. For all subsequent experiments, use the EPI at a concentration of ≤1/4 of its MIC to ensure it is sub-inhibitory and not confounding the results.[21] |
| Inconsistent or non-reproducible results | 1. Variation in bacterial growth phase or inoculum size. 2. Instability of this compound or EPI in the assay medium. 3. Pipetting errors. | 1. Standardize inoculum preparation meticulously using a spectrophotometer (OD₆₀₀) and the McFarland standard. Always use cells from the same growth phase (mid-log). 2. Prepare antibiotic and EPI solutions fresh before each experiment. 3. Use calibrated pipettes and ensure proper mixing in wells. Run technical and biological replicates. |
References
- 1. Intracellular glycosylation and active efflux as mechanisms for resistance to this compound in Streptomyces antibioticus, the producer organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 3. Ethidium bromide accumulation assay [bio-protocol.org]
- 4. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance and physiological roles of RND multidrug efflux pumps in Salmonella enterica, Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Efflux-Mediated Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance [mdpi.com]
- 19. d-nb.info [d-nb.info]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Validation & Comparative
Vergleichsleitfaden zur antibakteriellen Wirksamkeit: Oleandomycin vs. Erythromycin
Veröffentlichungsdatum: 13. November 2025
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Dieser Leitfaden bietet einen objektiven Vergleich der antibakteriellen Wirksamkeit von Oleandomycin und Erythromycin, zwei Antibiotika aus der Klasse der Makrolide. Die hier präsentierten Informationen stützen sich auf experimentelle Daten aus wissenschaftlichen Veröffentlichungen, um eine fundierte Bewertung ihrer jeweiligen Leistung zu ermöglichen.
Einleitung und Wirkmechanismus
This compound, ein von Streptomyces antibioticus produziertes Makrolid-Antibiotikum, und Erythromycin, das aus Saccharopolyspora erythraea isoliert wird, gehören beide zur selben Antibiotikaklasse.[1][2] Ihre antibakterielle Wirkung beruht auf einem gemeinsamen Mechanismus: der Hemmung der bakteriellen Proteinsynthese.
Beide Moleküle binden an die 50S-Untereinheit des bakteriellen Ribosoms.[1][3][4][5] Diese Bindung blockiert die Translokation, einen entscheidenden Schritt der Elongationsphase der Proteinsynthese, bei dem das Ribosom entlang der mRNA weiterrückt.[3][4] Dadurch wird die wachsende Polypeptidkette vorzeitig terminiert, was zu einer bakteriostatischen Wirkung führt, d. h. das Wachstum und die Vermehrung der Bakterien werden gehemmt.[3][6] Obwohl der grundlegende Mechanismus identisch ist, führen strukturelle Unterschiede zwischen den beiden Molekülen zu einer unterschiedlichen Bindungsaffinität und Wirksamkeit. This compound fehlt im Vergleich zu Erythromycin eine 12-Hydroxylgruppe und eine 3-Methoxygruppe, was seine geringere Wirksamkeit erklären könnte.[1][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikiwand [wikiwand.com]
A Comparative Analysis of Oleandomycin and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of oleandomycin and other prominent macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, antimicrobial spectra, pharmacokinetic and pharmacodynamic properties, and immunomodulatory effects.
Mechanism of Action
Macrolide antibiotics are primarily bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S subunit of the bacterial ribosome. By binding to the ribosomal RNA (rRNA) and various ribosomal proteins, they interfere with the translocation of peptidyl-tRNA, ultimately halting the elongation of the polypeptide chain.
This compound, like erythromycin, binds to the 50S subunit of the bacterial ribosome, interfering with translational activity and the formation of the 50S subunit itself.[1] However, structural differences, such as the lack of a 12-hydroxyl group and a 3-methoxy group in this compound compared to erythromycin, may contribute to its comparatively weaker antibiotic activity.[1]
Erythromycin, the prototypical macrolide, binds to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for the nascent peptide chain. Clarithromycin and azithromycin also share this fundamental mechanism of action.
Figure 1: General mechanism of action for macrolide antibiotics.
Antimicrobial Spectrum and Potency
The in vitro activity of macrolide antibiotics varies, with newer agents generally demonstrating a broader spectrum of activity, particularly against certain Gram-negative organisms. This compound's spectrum of activity primarily includes bacteria responsible for upper respiratory tract infections, such as those in the Staphylococcus and Enterococcus genera.[1] It is generally considered to be less potent than erythromycin.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other macrolides against selected pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus | Enterococcus spp. |
| This compound | 0.3 - 3 µg/mL[1] | Less effective than erythromycin[1] |
| Erythromycin | MIC is one-tenth that of this compound for S. aureus[2] | MIC is one-half that of this compound for enterococci[2] |
| Clarithromycin | Generally more potent than erythromycin | Variable |
| Azithromycin | Generally similar to or slightly less potent than erythromycin | Variable |
Pharmacokinetic Properties
The pharmacokinetic profiles of macrolides differ significantly, affecting their dosing regimens and tissue penetration. This compound's pharmacokinetic data in humans is limited, with much of the available information derived from older studies or animal models. Trthis compound, a prodrug of this compound, is rapidly and completely absorbed, with peak plasma concentrations of this compound reached in about 2 hours.[3]
| Parameter | This compound (from Trthis compound) | Erythromycin | Clarithromycin | Azithromycin |
| Bioavailability | Rapid and complete absorption[3] | Variable, acid-labile | Acid-stable, ~50% | ~37%, decreased by food |
| Protein Binding | Data not readily available | 70-80% | 42-70% | 7-51% (concentration-dependent) |
| Half-life | ~2 hours (peak plasma concentration)[3] | 1.5 - 2 hours | 3 - 7 hours | 68 hours (terminal) |
| Metabolism | Data not readily available | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Primarily hepatic |
| Excretion | Feces and bile[3] | Primarily bile | Urine and feces | Primarily bile |
Resistance Mechanisms
Bacterial resistance to macrolides is a growing concern and typically occurs through one of three primary mechanisms:
-
Target-site modification: This is the most common mechanism and involves the methylation of the 23S rRNA of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylase) genes. This alteration reduces the binding affinity of the macrolide to its target.
-
Drug efflux: Active efflux pumps, encoded by genes such as mef (macrolide efflux), can actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.
-
Drug inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that can inactivate the macrolide antibiotic.
Immunomodulatory and Anti-inflammatory Effects
Beyond their antimicrobial properties, macrolides are known to possess significant immunomodulatory and anti-inflammatory effects. This is particularly well-documented for erythromycin, clarithromycin, and azithromycin. These effects are thought to be mediated, in part, through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
This compound has also been observed to have "steroid-sparing" effects, suggesting it possesses immunomodulatory properties.[4] However, the precise molecular mechanisms underlying this effect are less well-characterized compared to newer macrolides.
The diagram below illustrates the canonical NF-κB signaling pathway and the proposed mechanism of macrolide-mediated anti-inflammatory effects.
Figure 2: Macrolide inhibition of the NF-κB signaling pathway.
Adverse Effects
Macrolide antibiotics are generally well-tolerated. The most common adverse effects are gastrointestinal disturbances, including nausea, vomiting, abdominal pain, and diarrhea.[5] Trthis compound, the prodrug of this compound, has been associated with hepatotoxicity, particularly with prolonged use.[3] Allergic reactions can also occur.
| Adverse Effect | This compound (from Trthis compound) | Erythromycin | Clarithromycin | Azithromycin |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain | Common | Common | Common |
| Hepatotoxicity | Can occur, especially with prolonged use[3] | Cholestatic hepatitis (rare) | Transient elevations in liver enzymes | Rare |
| Allergic Reactions | Hypersensitivity reactions can occur[3] | Rash, urticaria, anaphylaxis (rare) | Rash, urticaria | Rash, urticaria |
| QT Prolongation | Potential risk[3] | Risk of QT prolongation and Torsades de Pointes | Risk of QT prolongation | Lower risk than erythromycin and clarithromycin |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized in vitro technique to determine the MIC of an antibiotic against a specific microorganism.
Figure 3: Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the antibiotic dilutions are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
This compound, an early macrolide antibiotic, shares a fundamental mechanism of action with newer agents like erythromycin, clarithromycin, and azithromycin. However, it generally exhibits lower in vitro potency. While newer macrolides have been developed with improved pharmacokinetic profiles and broader antimicrobial spectra, the study of this compound and its derivatives may still offer insights into the structure-activity relationships of this important class of antibiotics. Furthermore, its observed immunomodulatory effects warrant further investigation to elucidate the underlying molecular mechanisms, which could inform the development of novel anti-inflammatory agents. This comparative guide serves as a foundational resource for researchers and scientists in the field of antibiotic drug discovery and development.
References
Cross-Resistance Between Oleandomycin and Other 50S Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of oleandomycin with other antibiotics that target the 50S ribosomal subunit. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Introduction to 50S Inhibitors and Cross-Resistance
Antibiotics targeting the bacterial 50S ribosomal subunit are crucial in treating various bacterial infections. This group primarily includes macrolides, lincosamides, and streptogramins. This compound, a 14-membered ring macrolide, shares its mechanism of action—inhibition of protein synthesis—with these other classes. However, the emergence of bacterial resistance mechanisms can lead to cross-resistance, where resistance to one antibiotic confers resistance to others, complicating clinical treatment. Understanding the patterns and mechanisms of cross-resistance is vital for the development of new, effective antimicrobial agents.
The two primary mechanisms governing resistance to these antibiotics are target site modification and active efflux pumps. The most common form of target site modification is methylation of the 23S rRNA, a component of the 50S ribosomal subunit, by enzymes encoded by erm (erythromycin ribosome methylation) genes. This modification typically results in the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics. The expression of this resistance can be either constitutive (cMLSB) or inducible (iMLSB).
The second major mechanism involves efflux pumps, encoded by genes such as mef (macrolide efflux), which actively transport macrolides out of the bacterial cell. This mechanism results in the M phenotype, which confers resistance to 14- and 15-membered macrolides, while susceptibility to 16-membered macrolides, lincosamides, and streptogramin B is generally maintained.
Quantitative Comparison of In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other 50S inhibitors against various bacterial strains with well-defined resistance mechanisms. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key measure of antibiotic potency.
Table 1: Comparative MICs (µg/mL) against Staphylococcus species with Different Resistance Genotypes
| Antibiotic | Class | Susceptible | Inducible MLSB (ermA) | Constitutive MLSB (ermC) |
| This compound | 14-membered Macrolide | 0.3 - 3 | 4 - >128 | >128 |
| Erythromycin | 14-membered Macrolide | ≤ 0.5 | >128 | >128 |
| Clarithromycin | 14-membered Macrolide | ≤ 0.25 | 8 - 64 | >128 |
| Azithromycin | 15-membered Macrolide | ≤ 2.0 | 4 - 32 | >128 |
| Clindamycin | Lincosamide | ≤ 0.5 | ≤ 0.5 (uninduced) | >8 |
| Quinupristin-Dalfopristin | Streptogramin | ≤ 1.0 | ≤ 1.0 | >4 |
Table 2: Comparative MICs (µg/mL) against Streptococcus pneumoniae with Different Resistance Genotypes
| Antibiotic | Class | Susceptible (no resistance gene) | M Phenotype (mefA) | MLSB Phenotype (ermB) |
| This compound | 14-membered Macrolide | 0.12 - 1 | 2 - 16 | >64 |
| Erythromycin | 14-membered Macrolide | ≤ 0.06 | 1 - 32 | >256 |
| Clarithromycin | 14-membered Macrolide | ≤ 0.06 | 1 - 32 | >256 |
| Azithromycin | 15-membered Macrolide | ≤ 0.12 | 2 - 64 | >256 |
| Clindamycin | Lincosamide | ≤ 0.12 | ≤ 0.25 | >256 |
| Quinupristin-Dalfopristin | Streptogramin | ≤ 1.0 | ≤ 1.0 | 1 - >4 |
Mechanisms of Cross-Resistance
The basis of cross-resistance lies in the shared mechanisms of action and resistance. The following diagram illustrates the two primary pathways leading to resistance against this compound and other 50S inhibitors.
Caption: Mechanisms of cross-resistance to 50S inhibitors.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing cross-resistance. The broth microdilution method is a standard and widely accepted protocol.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antibiotic Solutions:
-
Stock solutions of each antibiotic are prepared in a suitable solvent at a high concentration.
-
Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium (e.g., Blood Agar for streptococci, Tryptic Soy Agar for staphylococci) for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
A 96-well microtiter plate is prepared with each well containing a specific concentration of an antibiotic.
-
Each well is inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Experimental Workflow for Assessing Cross-Resistance
The following diagram outlines a typical workflow for investigating cross-resistance patterns.
Caption: Workflow for determining cross-resistance.
Conclusion
The cross-resistance between this compound and other 50S inhibitors is primarily dictated by the underlying resistance mechanism. Complete cross-resistance is observed with other 14-membered macrolides like erythromycin. In cases of MLSB resistance due to erm gene-mediated target site modification, cross-resistance extends to lincosamides and streptogramin B. Conversely, resistance mediated by mef gene-encoded efflux pumps is generally restricted to 14- and 15-membered macrolides, with this compound showing reduced but still significant increases in MIC. A thorough understanding of these patterns, supported by robust experimental data, is essential for guiding antibiotic stewardship and the development of novel therapeutics to combat resistant pathogens.
A Comparative Guide to Validating the Target of Oleandomycin in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the macrolide antibiotic oleandomycin with its alternatives, focusing on target validation across different bacterial species. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid in research and development.
The Molecular Target: The 50S Ribosomal Subunit
This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit, obstructing the nascent polypeptide exit tunnel (NPET).[1][2] This action inhibits the elongation of the polypeptide chain, thereby halting protein synthesis, which is vital for bacterial survival and replication.[3][4] While effective, this compound is generally considered a weaker antibiotic than the more common macrolide, erythromycin.[3][5] This difference in potency may be attributed to structural variations that affect its interaction with the 50S ribosomal subunit.[4]
Some macrolides have also been shown to interfere with the formation of the 50S subunit itself, presenting a secondary mechanism of action.[4][6] In studies on Staphylococcus aureus, several 14-membered macrolides, including this compound, prevented the assembly of the 50S subunit, though this effect was not observed in Bacillus subtilis.[6]
Comparative Efficacy Across Bacterial Species
The effectiveness of this compound varies between bacterial species and in comparison to other ribosome-targeting antibiotics. Minimum Inhibitory Concentration (MIC) is a key metric for this comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics (µg/mL)
| Antibiotic | Staphylococcus aureus | Enterococcus spp. | Escherichia coli |
| This compound | 0.3 - 3.0[3][4] | ~6.0 (calculated)[7] | >1024[8] |
| Erythromycin | 0.05 - 0.4[7] | ~3.0 (calculated)[7] | 16 - >1024[9][10] |
| Azithromycin | >128 (for resistant strains)[11] | Not Available | 1 - 8 (for wild-type)[10] |
| Clarithromycin | >128 (for resistant strains)[11] | Not Available | Not Available |
| Tetracycline | 0.28 - 0.50[12] | Not Available | Not Available |
| Chloramphenicol | 0.28 - 0.50[12] | Not Available | Not Available |
Note: MIC values can vary significantly based on the specific strain and resistance mechanisms present (e.g., erm genes).[11] Data for Enterococcus spp. was calculated based on relative efficacy reports.[7]
As the data indicates, this compound is generally less potent than erythromycin against Gram-positive bacteria like S. aureus and Enterococcus.[7][13] For S. aureus, erythromycin's MIC can be up to ten times lower than that of this compound.[13] Both antibiotics show significantly less activity against Gram-negative bacteria such as E. coli, which is often intrinsically resistant to macrolides due to outer membrane impermeability.[10]
Visualizing the Mechanism and Experimental Workflows
Diagram 1: Mechanism of Action of Macrolide Antibiotics
This diagram illustrates the primary mechanism of action for macrolides like this compound. The antibiotic binds within the nascent polypeptide exit tunnel of the 50S ribosomal subunit, physically blocking the progression of the growing peptide chain and stalling protein synthesis.
Caption: Macrolide antibiotics bind to the 50S ribosomal subunit, blocking the exit tunnel.
Diagram 2: Experimental Workflow for Target Validation
This workflow outlines the key steps researchers take to validate that a compound like this compound targets the bacterial ribosome. The process moves from broad antimicrobial activity screening to specific molecular interaction assays.
Caption: A typical experimental workflow for validating a ribosome-targeting antibiotic.
Experimental Protocols for Target Validation
Accurate validation requires robust and reproducible experimental methods. Below are outlines for two fundamental assays.
This assay directly measures a compound's ability to inhibit protein synthesis in a cell-free system.[14]
Objective: To quantify the dose-dependent inhibition of protein synthesis by this compound and its alternatives.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (or similar reconstituted system from purified components).[15]
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein).
-
Stock solutions of this compound, erythromycin, and other test antibiotics in an appropriate solvent.
-
Microplate reader capable of detecting fluorescence or luminescence.
-
384-well microplates.
Methodology:
-
Reaction Assembly: On ice, prepare the translation reactions according to the manufacturer's protocol. A typical reaction includes the cell-free extract, amino acids, energy source, and the reporter plasmid DNA.
-
Antibiotic Addition: Add serial dilutions of each antibiotic to the wells. Include a positive control (no antibiotic) and a negative control (no DNA template).
-
Incubation: Incubate the plate at 37°C for 2-4 hours in the microplate reader.
-
Data Acquisition: Measure the reporter signal (fluorescence or luminescence) at regular intervals.
-
Analysis: Plot the final reporter signal against the antibiotic concentration. Fit the data to a dose-response curve to determine the 50% inhibitory concentration (IC50) for each compound.[16] This value represents the concentration of antibiotic required to reduce protein synthesis by half.
Ribosome profiling provides a genome-wide snapshot of protein synthesis, revealing precisely where ribosomes are stalled by an antibiotic.[17]
Objective: To identify the specific binding site and stalling effect of this compound on the ribosome in vivo.
Materials:
-
Bacterial culture of the species of interest.
-
This compound or other test antibiotic.
-
Liquid nitrogen.
-
Lysis buffer with high magnesium concentration (to arrest translation).[17]
-
RNase I for digesting unprotected mRNA.
-
Sucrose gradients for ribosome isolation.[18]
-
Library preparation kit for next-generation sequencing.
-
Next-generation sequencer (e.g., Illumina).[19]
Methodology:
-
Cell Treatment and Harvest: Treat the mid-log phase bacterial culture with a sub-lethal concentration of the antibiotic for a short period. Rapidly harvest the cells by flash-freezing the entire culture in liquid nitrogen to prevent changes in ribosome position.[17][20]
-
Lysis and Nuclease Digestion: Lyse the cells under cryogenic conditions. Treat the lysate with RNase I, which will digest all mRNA not protected by ribosomes.
-
Monosome Isolation: Separate the ribosome-mRNA complexes (monosomes) from other cellular components using sucrose gradient ultracentrifugation.[18]
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (known as "footprints") from the isolated monosomes.
-
Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the bacterial genome. The resulting density map will show peaks at the specific codons where the antibiotic caused the ribosomes to stall, confirming its mechanism of action and precise target site.
Conclusion
Validating the target of this compound requires a multi-faceted approach that combines broad antimicrobial screening with specific biochemical and genomic assays. While this compound clearly targets the 50S ribosomal subunit, its efficacy is generally lower than that of erythromycin, particularly against Gram-positive bacteria.[13] The experimental protocols and comparative data presented here provide a framework for researchers to objectively evaluate this compound and other ribosome-targeting antibiotics, aiding in the discovery and development of new therapeutic agents to combat bacterial infections.
References
- 1. hasyweb.desy.de [hasyweb.desy.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Macrolide antibiotics inhibit 50S ribosomal subunit assembly in Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Kinetics and mechanisms of action of drugs on microorganisms. XVI. Effect of this compound and its combinations with tetracycline, chloramphenicol, erythromycin, lincomycin, and 1'-demethyl-4'-depropyl-4'-(R and S)-n-pentylclindamycin on microbial generation of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. academic.oup.com [academic.oup.com]
- 12. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 20. researchgate.net [researchgate.net]
Unraveling the Ribosomal Embrace: A Comparative Analysis of Oleandomycin and Erythromycin Binding Affinity
A deep dive into the binding characteristics of two critical macrolide antibiotics reveals nuances in their interaction with the bacterial ribosome, the cellular protein synthesis factory. While both oleandomycin and erythromycin target the 50S ribosomal subunit to exert their antibacterial effects, available data suggests a significant difference in their binding affinities, with erythromycin demonstrating a much stronger interaction. This guide provides a comprehensive comparison of their binding affinities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Both this compound and erythromycin are macrolide antibiotics that function by obstructing the nascent peptide exit tunnel of the ribosome, thereby inhibiting protein synthesis.[1][2] This shared mechanism of action, however, does not translate to identical efficacy, a difference that can be largely attributed to their respective binding affinities for the ribosomal target.
Quantitative Comparison of Binding Affinity
Experimental data, primarily from radiolabeled ligand binding assays, has established the dissociation constant (Kd) for erythromycin with bacterial ribosomes to be in the low nanomolar range, indicating a very high affinity. In contrast, direct quantitative data for this compound's binding affinity is less readily available in the scientific literature. However, qualitative statements and comparative studies on their antibacterial potency suggest that this compound is a less powerful antibiotic, which is likely due to a weaker interaction with the ribosome.[2]
| Antibiotic | Ribosome Source | Dissociation Constant (Kd) | Reference |
| Erythromycin | Escherichia coli | 1.0 x 10⁻⁸ M (10 nM) | [3] |
| Erythromycin | Streptococcus pneumoniae | 4.9 ± 0.6 nM | [4] |
| This compound | Not explicitly found | Not explicitly found | - |
Table 1: Experimentally Determined Dissociation Constants (Kd) for Erythromycin. The lack of a reported Kd value for this compound in the reviewed literature prevents a direct quantitative comparison in this format.
While a precise Kd for this compound is elusive in the reviewed literature, studies on their in vitro activity provide an indirect comparison of their effectiveness. For instance, one study comparing the inhibition of protein synthesis in Haemophilus influenzae found that azithromycin, a derivative of erythromycin, had a 50% inhibitory concentration (IC50) of 0.4 µg/ml, whereas erythromycin had an IC50 of 1.5 µg/ml, indicating that even among closely related macrolides, there are significant differences in potency.[5] Though not a direct measure of binding affinity, lower IC50 values often correlate with higher affinity.
Experimental Protocols
The determination of antibiotic-ribosome binding affinity relies on precise experimental techniques. The most common methods employed in the cited studies are radiolabeled ligand binding assays and fluorescence polarization assays.
Radiolabeled Ligand Binding Assay
This technique is a direct method to quantify the interaction between a ligand (antibiotic) and its receptor (ribosome).
Workflow:
Detailed Steps:
-
Ribosome Preparation: 70S ribosomes are isolated from bacterial cultures (e.g., E. coli) through a series of centrifugation and purification steps.
-
Radiolabeling: The antibiotic of interest is synthesized with a radioactive isotope, such as Carbon-14 ([¹⁴C]) or Tritium ([³H]).
-
Incubation: A fixed concentration of purified ribosomes is incubated with a range of concentrations of the radiolabeled antibiotic in a suitable binding buffer. The mixture is allowed to reach equilibrium.
-
Separation: The reaction mixture is passed through a nitrocellulose filter. Ribosomes and any bound antibiotic are retained on the filter, while the unbound antibiotic passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the concentration of the bound antibiotic.
-
Data Analysis: The data is often analyzed using a Scatchard plot, which plots the ratio of bound to free radioligand against the bound radioligand concentration. The dissociation constant (Kd) can be calculated from the slope of the resulting line.[3][4]
Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescently labeled antibiotic upon binding to the ribosome. It is a homogeneous assay, meaning it does not require a separation step.
Workflow:
Detailed Steps:
-
Preparation of Reagents: Purified ribosomes and a fluorescently labeled version of a known binding antibiotic (the "tracer") are prepared.
-
Competitive Binding: A fixed concentration of ribosomes and the fluorescent tracer are incubated with increasing concentrations of the unlabeled "competitor" antibiotic (in this case, this compound or erythromycin).
-
Measurement: The fluorescence polarization of the sample is measured. When the fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the large ribosome, its tumbling is slowed, leading to high polarization. The unlabeled competitor will displace the fluorescent tracer, causing a decrease in polarization.
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the competitor. The concentration at which 50% of the tracer is displaced (the IC50) is determined. The inhibition constant (Ki), which is related to the binding affinity, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Conclusion
The available evidence strongly suggests that erythromycin has a significantly higher binding affinity for the bacterial ribosome compared to this compound. This is reflected in its lower dissociation constant and greater potency in inhibiting protein synthesis. While a direct quantitative comparison of their Kd values is hampered by the lack of published data for this compound, the consistent findings of erythromycin's high affinity and this compound's comparatively weaker antibacterial activity provide a clear picture for researchers. The detailed experimental protocols for radiolabeled ligand binding and fluorescence polarization assays offer a roadmap for future studies to directly and quantitatively compare the binding affinities of these and other macrolide antibiotics. Such data is crucial for understanding their structure-activity relationships and for the development of new, more potent antibacterial agents.
References
- 1. This compound | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Synergistic and Antagonistic Effects of Oleandomycin in Combination Therapy
For researchers, scientists, and drug development professionals, understanding the intricate interplay between antibiotics is paramount in the quest for novel therapeutic strategies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of oleandomycin when combined with other drugs, supported by available experimental data and detailed methodologies.
This compound, a macrolide antibiotic, has been the subject of investigation for its potential to enhance therapeutic outcomes when used in combination with other antimicrobial agents. The primary focus of historical research has been its interaction with tetracycline, a broad-spectrum antibiotic. While early studies suggested a synergistic relationship, particularly against resilient pathogens, the data has been met with scrutiny over the years. This guide delves into the available evidence, presenting a balanced view of this compound's collaborative and conflicting effects.
Quantitative Analysis of this compound Interactions
The following table summarizes the quantitative data from in vitro studies investigating the combined effects of this compound and tetracycline against various bacterial strains. The data is primarily derived from studies employing the agar dilution method to determine the Minimum Inhibitory Concentration (MIC).
| Bacterial Strain | Drug Combination (Ratio) | Observed Effect | Supporting Data (MIC, µg/mL) | Reference |
| Staphylococcus aureus (16 strains) | This compound + Tetracycline (1:2) | Synergistic in 9 strains | Not explicitly detailed in abstract | [1] |
| Escherichia coli (5 strains) | This compound + Tetracycline (1:2) | Synergistic in all strains | Not explicitly detailed in abstract | [1] |
| Streptococcus pyogenes (2 strains) | This compound + Tetracycline (1:2) | No antagonism observed | Not explicitly detailed in abstract | [1] |
| Streptococcus pneumoniae (2 strains) | This compound + Tetracycline (1:2) | No antagonism observed | Not explicitly detailed in abstract | [1] |
Note: The available literature, largely from the mid-20th century, often lacks the detailed quantitative data, such as Fractional Inhibitory Concentration (FIC) indices, that are standard in modern synergy studies. The synergistic effects were primarily reported based on the reduction in the MIC of the combined drugs compared to their individual MICs.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the methodologies employed in the key experiments.
Crossed Paper Strip Method
This method provides a qualitative assessment of antibiotic interactions.
Protocol:
-
A nutrient agar plate is uniformly inoculated with a standardized suspension of the test bacterium.
-
Two paper strips, each impregnated with a different antibiotic (e.g., this compound and tetracycline), are placed on the agar surface at a 90-degree angle to each other.
-
The plate is incubated under appropriate conditions.
-
The interaction is interpreted based on the shape of the inhibition zones at the intersection of the strips.
-
Synergy: Enhancement of the inhibition zone, often appearing as a "blunting" or "rounding" of the corner of the inhibition zones.
-
Antagonism: Reduction of the inhibition zone, creating a smaller, concave area of inhibition at the intersection.
-
Indifference: No change in the shape of the inhibition zones.
-
Agar Dilution Method (Checkerboard Assay)
This method allows for a quantitative determination of the MIC of antibiotics alone and in combination, enabling the calculation of the Fractional Inhibitory Concentration (FIC) index.
Protocol:
-
A series of agar plates are prepared, each containing varying concentrations of two antibiotics. The concentrations are typically arranged in a checkerboard format, with one antibiotic's concentration increasing along the x-axis and the other's along the y-axis.
-
Each plate is spot-inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizing the Mechanisms of Action and Interaction
To conceptualize the potential basis for the observed synergistic or antagonistic effects, it is crucial to understand the individual mechanisms of action of the involved drugs and how they might intersect at the cellular level.
Mechanism of Action: this compound and Tetracycline
dot
Caption: Mechanisms of action for this compound and Tetracycline.
Putative Synergistic Interaction Pathway
The proposed synergistic effect of this compound and tetracycline may stem from their simultaneous inhibition of different stages of protein synthesis. By targeting both the 30S and 50S ribosomal subunits, the combination could create a more profound and irreversible blockade of this essential cellular process.
dot
Caption: Proposed synergistic action of this compound and Tetracycline.
Other Potential Interactions
While the combination with tetracycline is the most studied, DrugBank and other sources suggest potential interactions between this compound and a wide array of other drugs.[2] These interactions are primarily predicted based on this compound's potential to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system in humans.[2] This inhibition can lead to increased serum concentrations and potential toxicity of co-administered drugs that are metabolized by this pathway. It is crucial to note that these are predicted pharmacokinetic interactions and not necessarily synergistic or antagonistic effects at the microbial level.
Conclusion
The historical data on the synergistic effects of this compound, particularly with tetracycline, presents an intriguing but incomplete picture. While early in vitro studies suggested a beneficial interaction against certain bacteria, the lack of modern, robust quantitative data and the refutation of some of these claims in later reviews call for a cautious interpretation.[1] The primary value of this historical research lies in highlighting a potential area for reinvestigation using contemporary methodologies. For drug development professionals, the key takeaway is the necessity for rigorous, standardized synergy testing, such as checkerboard assays with FIC index determination, to validate any potential antibiotic combinations. Furthermore, the predicted pharmacokinetic interactions of this compound underscore the importance of considering metabolic pathways in the development of combination therapies. Future research should aim to generate definitive data on the synergistic and antagonistic potential of this compound with a broader range of antibiotics to fully elucidate its therapeutic utility in the modern era of antimicrobial resistance.
References
- 1. Quantitative and qualitative determinations of the combined effect of tetracycline and this compound. I. In vitro effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of successive cyclic administration of this compound and tetracycline on the immunogenic reactivity and indices of non-specific bodily resistance in experimental staphylococcal sepsis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Oleandomycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known mechanisms of resistance to the macrolide antibiotic oleandomycin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in antimicrobial research and the development of novel therapeutic strategies.
Overview of this compound Resistance Mechanisms
This compound, a 14-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Bacteria have evolved several distinct strategies to counteract the inhibitory effects of this antibiotic. The three primary mechanisms of resistance are:
-
Target Site Modification: Alteration of the drug's target on the ribosome, primarily through enzymatic methylation of the 23S rRNA. This modification reduces the binding affinity of this compound, rendering it ineffective.
-
Enzymatic Inactivation: Direct chemical modification of the this compound molecule to an inactive form. The two main types of enzymatic inactivation are glycosylation and phosphorylation.
-
Active Efflux: The active transport of this compound out of the bacterial cell, preventing it from reaching its ribosomal target. This process is mediated by membrane-bound efflux pumps, often belonging to the ATP-binding cassette (ABC) transporter superfamily.[2]
The following sections provide a detailed comparison of these mechanisms, including quantitative data, experimental protocols, and visual representations of the underlying molecular processes.
Data Presentation: Comparison of this compound Resistance Mechanisms
The table below summarizes the key characteristics of the three primary this compound resistance mechanisms.
| Feature | Target Site Modification | Enzymatic Inactivation | Active Efflux |
| Mechanism | Methylation of 23S rRNA at position A2058.[3][4] | Covalent modification of this compound. | ATP-dependent export of this compound.[2] |
| Key Genes/Enzymes | erm (erythromycin ribosomal methylase) genes (e.g., ermA, ermC).[5] | Glycosyltransferases (e.g., OleD, OleI), Macrolide Phosphotransferases (MPH).[6][7][8] | ABC transporters (e.g., OleB, OleC).[9] |
| Effect on this compound | Prevents binding to the ribosome. | Glycosylated or phosphorylated this compound is inactive. | Reduces intracellular concentration of the antibiotic. |
| Resistance Level (MIC) | High-level resistance. S. aureus with ermC can have this compound MICs of >128 µg/mL. Strains with ermA show lower-level resistance (e.g., 16-32 µg/mL).[5] | Variable, can lead to high-level resistance. | Moderate to high-level resistance. |
| Kinetic Parameters | Not applicable (target modification). | OleD (Glycosyltransferase): - Km (Lankamycin): 0.15 mM- kcat (Lankamycin): 1.1 s⁻¹[8] Specific kinetic data for this compound is limited.MPH: Specific kinetic data for this compound is limited. | Specific kinetic parameters (Km, Vmax) for OleB and OleC with this compound as a substrate are not well-documented in the literature. ATPase activity has been characterized.[10] |
| Inducibility | Can be inducible (e.g., by erythromycin) or constitutive.[4][11] | Generally associated with the producer organism's self-resistance.[2] | Can be inducible. |
| Cross-Resistance | Confers resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[3] | Spectrum of activity depends on the specific enzyme. OleD can inactivate other macrolides.[8] | Often broad-spectrum, conferring resistance to multiple antibiotics. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the in vitro susceptibility of a bacterial strain to an antibiotic.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the rows of the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be chosen to encompass the expected MIC of the test organism.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Cloning and Expression of this compound Resistance Genes from Streptomyces
This protocol describes the general steps for identifying and expressing an this compound resistance gene in a heterologous host.
Materials:
-
Streptomyces antibioticus genomic DNA.
-
Restriction enzymes and T4 DNA ligase.
-
PCR primers designed to amplify the target resistance gene (e.g., oleB, oleC, oleD).
-
A suitable E. coli-Streptomyces shuttle vector (e.g., pIJ86).
-
Competent E. coli cells for cloning (e.g., DH5α).
-
A suitable Streptomyces host strain for expression (e.g., S. lividans).
-
Appropriate growth media and antibiotics for selection.
Procedure:
-
Genomic DNA Isolation:
-
Isolate high-quality genomic DNA from Streptomyces antibioticus using a standard protocol for Gram-positive bacteria.
-
-
PCR Amplification of the Resistance Gene:
-
Amplify the target resistance gene from the genomic DNA using PCR with primers that incorporate restriction sites compatible with the chosen expression vector.
-
-
Vector and Insert Preparation:
-
Digest both the PCR product and the shuttle vector with the selected restriction enzymes.
-
Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
-
-
Ligation:
-
Ligate the purified insert into the digested vector using T4 DNA ligase.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli cells.
-
Select for transformants on agar plates containing the appropriate antibiotic for the vector's resistance marker.
-
-
Plasmid Isolation and Verification:
-
Isolate plasmid DNA from the E. coli transformants.
-
Verify the presence and correct orientation of the insert by restriction digestion and/or DNA sequencing.
-
-
Transformation into Streptomyces:
-
Introduce the recombinant plasmid into the Streptomyces host strain using protoplast transformation or conjugation.
-
Select for transformants on media containing the appropriate antibiotic for the vector and an inducing agent if required.
-
-
Confirmation of Resistance Phenotype:
-
Confirm the expression of the resistance gene by performing MIC testing of the transformed Streptomyces strain against this compound and comparing it to the untransformed host strain.
-
Visualizations of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to this compound resistance.
Caption: Enzymatic inactivation pathways for this compound.
Caption: Experimental workflow for identifying resistance mechanisms.
Caption: A generalized signaling pathway for antibiotic resistance induction.
References
- 1. Roles of two-component regulatory systems in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [usiena-air.unisi.it]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of the erm(C) Gene in Staphylococci from Reservoir with Different Usage of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic phosphorylation of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Look and Outlook on Enzyme-Mediated Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation of macrolide antibiotics. Purification and kinetic studies of a macrolide glycosyltransferase from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A second ABC transporter is involved in this compound resistance and its secretion by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the ATPase activity of the N-terminal nucleotide binding domain of an ABC transporter involved in this compound secretion by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to Oleandomycin and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of an antibiotic and its derivatives is paramount to advancing antimicrobial therapies. This guide provides a comprehensive comparison of oleandomycin and its derivatives, focusing on their performance in preclinical models. By presenting available experimental data, this document aims to offer a clear perspective on their potential therapeutic applications.
This compound, a macrolide antibiotic, has served as a scaffold for the development of various derivatives with modified pharmacokinetic and pharmacodynamic profiles. This guide delves into the in vivo efficacy of this compound and its key derivatives, including triacetylthis compound, and newer generation macrolides like the ketolide, telithromycin. The comparative analysis is based on available data from murine infection models, a standard for preclinical antibiotic evaluation.
Comparative In Vivo Efficacy
The in vivo efficacy of an antibiotic is a critical measure of its potential clinical success. This is often quantified by the 50% effective dose (ED₅₀) or protective dose 50 (PD₅₀), which represents the dose of a drug that is effective in 50% of the test population. A lower ED₅₀ or PD₅₀ value indicates higher potency.
The following table summarizes the available in vivo efficacy data for this compound and its derivatives against common Gram-positive pathogens in murine infection models.
| Compound | Pathogen | Mouse Model | Administration Route | Efficacy (PD₅₀/ED₅₀) (mg/kg) | Reference |
| Telithromycin | Streptococcus pneumoniae (Erythromycin-Susceptible) | Systemic Infection | Oral | 1 - 16 | [1] |
| Telithromycin | Staphylococcus aureus (Erythromycin-Susceptible) | Systemic Infection | Oral | 1 - 16 | [1] |
| Telithromycin | Streptococcus pneumoniae (Erythromycin-Resistant) | Systemic Infection | Oral | 3 - 26 | [1][2] |
| Telithromycin | Staphylococcus aureus (Erythromycin-Resistant) | Systemic Infection | Oral | 3 - 26 | [1][2] |
The available data highlights the significant in vivo activity of the ketolide telithromycin, a derivative of the erythromycin family to which this compound belongs. Notably, telithromycin demonstrates potent efficacy against both erythromycin-susceptible and erythromycin-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus[1][2]. This is a crucial advantage in the era of rising antibiotic resistance.
While direct comparative in vivo efficacy data (ED₅₀) for this compound and its closer derivative, triacetylthis compound, in murine models is not extensively published, in vitro studies consistently show that this compound is less potent than erythromycin, a closely related macrolide.
Toxicity Profile: A Look at LD₅₀
The therapeutic index of a drug is a measure of its safety, calculated as the ratio of the lethal dose 50 (LD₅₀) to the effective dose 50 (ED₅₀). A higher therapeutic index is preferable, indicating a wider margin between the effective and toxic doses.
The following table presents the available LD₅₀ data for this compound in mice.
| Compound | Administration Route | LD₅₀ (mg/kg) | Reference |
| This compound | Oral | 8200 | |
| This compound | Subcutaneous | >10000 | |
| This compound Hydrochloride | Oral | 4000 | |
| This compound Hydrochloride | Subcutaneous | 2500 |
The high oral LD₅₀ value for this compound suggests a relatively low acute toxicity when administered via this route.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of in vivo efficacy studies, a clear understanding of the experimental protocols is essential. The following sections detail the typical methodologies used in murine infection models for testing antibiotics like this compound and its derivatives.
Murine Systemic Infection Model for Staphylococcus aureus and Streptococcus pneumoniae
This model is widely used to evaluate the efficacy of antibiotics against systemic bacterial infections.
Caption: Workflow for a murine systemic infection model.
Protocol Details:
-
Bacterial Preparation: Strains of Staphylococcus aureus or Streptococcus pneumoniae are cultured on appropriate agar plates and then grown in broth to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration.
-
Infection: Mice (commonly BALB/c or other susceptible strains) are infected via intraperitoneal or intravenous injection with a bacterial dose predetermined to cause a lethal infection in a control group.
-
Treatment: At a specified time post-infection, the test compound (this compound or its derivative) is administered to different groups of mice at varying doses. The route of administration (e.g., oral, subcutaneous) is chosen based on the intended clinical application.
-
Observation and Endpoint: The mice are observed for a set period (e.g., 7-14 days), and the number of survivors in each treatment group is recorded. The ED₅₀ is then calculated as the dose that protects 50% of the animals from lethal infection.
Mechanism of Action: A Common Thread
This compound and its derivatives belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis.
Caption: Mechanism of action of macrolide antibiotics.
These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA. This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis and leading to a bacteriostatic effect, which inhibits bacterial growth and replication.
Conclusion
This comparative guide provides an overview of the in vivo efficacy of this compound and its derivatives based on the available scientific literature. The ketolide telithromycin stands out for its potent activity against both susceptible and resistant Gram-positive pathogens in murine models. While quantitative in vivo efficacy data for this compound and triacetylthis compound is less prevalent, their established mechanism of action and toxicity profiles provide a foundational understanding of their therapeutic potential. Further head-to-head in vivo studies are warranted to provide a more definitive comparison and to guide the future development of this class of antibiotics.
References
validation of oleandomycin as a specific inhibitor of bacterial translation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Oleandomycin, a macrolide antibiotic, has long been recognized for its inhibitory effects on bacterial protein synthesis. This guide provides a comprehensive validation of this compound as a specific inhibitor of bacterial translation, comparing its performance with other well-established antibiotics. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of its mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.
Mechanism of Action: Targeting the Bacterial Ribosome
This compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain. This ultimately leads to the cessation of protein synthesis, thereby inhibiting bacterial growth and replication. The specificity of this compound for bacterial ribosomes over their eukaryotic counterparts is a key feature of its therapeutic value, minimizing off-target effects.
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Comparative Efficacy: this compound vs. Other Translation Inhibitors
The efficacy of an antibiotic is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. Below is a comparison of the MIC values of this compound and other prominent bacterial translation inhibitors against common pathogenic bacteria.
| Antibiotic | Target Ribosomal Subunit | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | 50S | 0.25 - 2 | 0.06 - 1 | >128 |
| Erythromycin | 50S | 0.25 - 1 | 0.03 - 0.25 | >128 |
| Chloramphenicol | 50S | 2 - 8 | 2 - 8 | 2 - 8 |
| Tetracycline | 30S | 0.25 - 4 | 0.25 - 2 | 1 - 4 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented represents a general range observed in various studies.
Experimental Validation Protocols
The specificity and mechanism of action of translation inhibitors like this compound can be validated through a series of in vitro and in vivo experiments.
In Vitro Translation Inhibition Assay using a Luciferase Reporter
This assay quantitatively measures the inhibition of protein synthesis in a cell-free system. A bacterial cell extract containing all the necessary components for translation is programmed with a messenger RNA (mRNA) encoding a reporter protein, such as luciferase. The activity of the newly synthesized luciferase is measured by its light-emitting reaction with a substrate. A decrease in luminescence in the presence of the test compound indicates inhibition of translation.
Caption: Workflow for in vitro translation inhibition assay using a luciferase reporter.
Detailed Protocol:
-
Prepare Bacterial Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli, S. aureus) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant (S30 extract) containing ribosomes, tRNAs, amino acids, and other translation factors.
-
-
Set up the In Vitro Translation Reaction:
-
In a microfuge tube, combine the S30 extract, an energy source (ATP, GTP), and a buffer system.
-
Add a defined amount of in vitro transcribed luciferase mRNA.
-
Add varying concentrations of the test compound (this compound) or a vehicle control.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for translation to occur.
-
-
Measure Luciferase Activity:
-
Add a luciferase assay reagent containing the substrate luciferin.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
-
Toe-printing Analysis of Ribosome Stalling
Toe-printing is a powerful technique used to map the precise location of a ribosome stalled on an mRNA molecule. This method can pinpoint the site of action of a translation inhibitor. A primer is annealed to the mRNA downstream of the ribosome binding site. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. When the reverse transcriptase encounters the stalled ribosome, it is blocked, resulting in a truncated cDNA product. The length of this "toe-print" fragment, determined by gel electrophoresis, reveals the exact position of the ribosome on the mRNA.
Caption: Workflow for toe-printing analysis to identify ribosome stalling sites.
Detailed Protocol:
-
Prepare the mRNA Template:
-
In vitro transcribe the mRNA of interest.
-
-
Form the Ribosome-mRNA Complex:
-
Incubate the mRNA with purified bacterial ribosomes in a suitable buffer.
-
Add the translation inhibitor (this compound) to induce stalling.
-
-
Primer Annealing and Extension:
-
Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.
-
Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
-
Analyze the cDNA Products:
-
Stop the reaction and purify the cDNA products.
-
Separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
-
Map the Stalling Site:
-
Run a sequencing ladder of the same mRNA in parallel to precisely determine the length of the toe-print fragment.
-
The position of the toe-print band indicates the 3' boundary of the stalled ribosome on the mRNA.
-
Conclusion
The presented data and experimental protocols validate this compound as a specific inhibitor of bacterial translation. Its mechanism of action, targeting the 50S ribosomal subunit, is well-established and can be further investigated using the detailed methodologies provided. The comparative MIC data demonstrates its efficacy against key bacterial pathogens, positioning it as a valuable tool for research and a potential scaffold for the development of new antibacterial agents. The provided diagrams offer a clear visual summary of the underlying molecular processes and experimental workflows, aiding in the comprehension and application of this knowledge in a research setting.
Safety Operating Guide
Proper Disposal Procedures for Oleandomycin
This guide provides essential safety and logistical information for the proper disposal of Oleandomycin, an antibiotic used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound and its derivatives are associated with specific health hazards that must be understood before handling or disposal. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[2]
Hazard Summary for this compound Derivatives:
| Compound | CAS Number | Hazard Classifications | Key Precautionary Statements |
| This compound Phosphate | 7060-74-4 | Acute toxicity - Oral (Category 2) | H300: Fatal if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P405: Store locked up.[3] |
| Trthis compound (Triacetylthis compound) | 2751-09-9 | Acute toxicity - Oral (Category 4)Acute toxicity - Dermal (Category 4)Acute toxicity - Inhalation (Category 4) | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| This compound Triacetate | Not specified | Skin IrritationSerious Eye IrritationSkin SensitizationReproductive Toxicity | H315: Causes skin irritation.H319: Causes serious eye irritation.H317: May cause an allergic skin reaction.H362: May cause harm to breast-fed children.P260: Do not breathe dusts or mists.[1] |
Operational Disposal Protocol
The primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator or Researcher.[4] This protocol outlines the required steps for managing this compound waste from initial collection to final disposal.
Step 1: Waste Segregation and Collection
-
Identify Waste Type: Determine if the waste is pure this compound, a stock solution, or contaminated lab materials (e.g., pipette tips, gloves, culture medium).
-
Use Designated Containers:
-
Solid Chemical Waste: Collect pure or expired this compound powder in a clearly labeled, sealable container.
-
Liquid Chemical Waste: Collect this compound solutions in a dedicated, leak-proof, and compatible container.[5] Use the original packaging or an appropriate UN-labeled container for liquid waste.[5] Do not mix with other incompatible chemical wastes.[6]
-
Contaminated Labware: Items like gloves, empty vials, and plasticware contaminated with this compound should be collected in double, robust plastic bags, with each bag sealed individually.[5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., acute toxicity).[5][7]
Step 2: On-Site Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure liquid waste containers are stored in secondary containment trays to prevent spills.[5]
-
Do not store with incompatible materials, such as strong oxidizing agents.[1][9]
Step 3: Spill Management
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Prevent the spill from spreading or entering drains. Do not allow undiluted product to reach groundwater, water courses, or sewage systems.[9]
-
Clean-Up:
-
For solid spills, carefully pick up the material mechanically (e.g., with a scoop or dustpan) to avoid creating dust.
-
Place the collected material into a suitable, labeled container for disposal.[8]
-
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 4: Final Disposal Methods
Disposal must be carried out in accordance with all applicable local, state, and federal regulations.[1][3] Consult your institution's EHS department to confirm the approved disposal route.
-
Method 1: Licensed Hazardous Waste Contractor (Recommended)
-
Arrange for pickup of the labeled hazardous waste containers through your institution's EHS office.
-
The most common and recommended method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
-
Method 2: Landfill (Not Recommended for Pure Substance)
-
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain or into the sewer system. Non-biodegradable antibiotics can kill the bacteria essential for sewage treatment.[11]
-
DO NOT dispose of this compound in the regular trash.[12] While one safety data sheet mentions that smaller quantities can be disposed of with household waste, this is inconsistent with standard laboratory practice for hazardous chemicals and is not recommended.[9]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound PHOSPHATE - Safety Data Sheet [chemicalbook.com]
- 4. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Waste Disposal | Ole Miss [olemiss.edu]
- 8. biosynth.com [biosynth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. iris.paho.org [iris.paho.org]
- 11. DSpace [iris.who.int]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Oleandomycin
Essential Safety and Handling Guide for Oleandomycin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Equipment Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). | Prevents skin contact with the substance. |
| Body Protection | Impervious laboratory coat or gown. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A fit-tested, NIOSH-certified N95 respirator should be worn, especially when handling powders or creating aerosols.[1] | Prevents inhalation of airborne particles. |
Procedural Guidance for Handling this compound
The following workflow outlines the essential steps for the safe handling of this compound in a laboratory setting. This protocol is designed to mitigate risks at each stage of the process, from initial preparation to the final disposal of waste.
Caption: Workflow for safe handling and disposal of this compound.
Hierarchy of Controls for this compound Exposure
To effectively manage potential hazards associated with this compound, a tiered approach of control measures should be implemented. The following diagram illustrates the hierarchy of controls, from the most effective to the least effective.
Caption: Hierarchy of controls for minimizing this compound exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including unused product, contaminated gloves, bench paper, and pipette tips, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Disposal Method : All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[2]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. This compound phosphate is considered fatal if swallowed.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
